molecular formula C7H12O2 B102628 Isopropyl crotonate CAS No. 18060-77-0

Isopropyl crotonate

Cat. No.: B102628
CAS No.: 18060-77-0
M. Wt: 128.17 g/mol
InChI Key: AABBHSMFGKYLKE-UHFFFAOYSA-N
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Description

Isopropyl Crotonate (CAS 6284-46-4) is a clear, colorless to almost colorless liquid with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is characterized by a boiling point of 147 °C and a flash point of 40 °C, classifying it as a flammable liquid . This ester is widely used as a versatile intermediate in the synthesis of various organic compounds . In industrial research, it is a key building block for the production of polymers and resins, where it enhances the durability and flexibility of adhesives and coatings . In the pharmaceutical sector, Isopropyl Crotonate serves as a precursor in the preparation of active pharmaceutical ingredients. Its reactivity and ability to form stable derivatives make it valuable for developing new synthetic pathways, including its role as an intermediate for compounds like the peripheral vasodilator nimodipine . Furthermore, it finds application in the flavor and fragrance industry, contributing to the creation of specific esters used in perfumes and food flavorings . This product is intended for research and further manufacturing applications only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18060-77-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

propan-2-yl but-2-enoate

InChI

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3

InChI Key

AABBHSMFGKYLKE-UHFFFAOYSA-N

SMILES

CC=CC(=O)OC(C)C

Canonical SMILES

CC=CC(=O)OC(C)C

Other CAS No.

18060-77-0

Origin of Product

United States

Foundational & Exploratory

Isopropyl crotonate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isopropyl Crotonate: Chemical Properties, Structure, and Synthesis

Abstract

This technical guide provides a comprehensive overview of isopropyl crotonate, with a primary focus on its (E)-isomer, also known as propan-2-yl (E)-but-2-enoate. Isopropyl crotonate is an unsaturated ester recognized for its role as a flavoring agent and as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the compound's chemical structure, detailed physicochemical properties, spectroscopic profile, synthesis methodologies, and critical safety protocols. By synthesizing data from authoritative sources, this guide aims to serve as a reliable reference for laboratory and industrial applications.

Chemical Identity and Molecular Structure

Isopropyl crotonate is an organic compound classified as an ester of crotonic acid and isopropanol. The molecule exists as two geometric isomers, (E) and (Z), due to the carbon-carbon double bond. The (E)-isomer, or trans-isopropyl crotonate, is the more stable and commercially prevalent form.

  • IUPAC Name : propan-2-yl (E)-but-2-enoate[1][2]

  • Synonyms : Isopropyl (E)-crotonate, 1-Methylethyl (2E)-2-butenoate, trans-Crotonic acid isopropyl ester[1][3]

  • CAS Number : 6284-46-4 (for the E-isomer)[1][3][4]

  • Molecular Formula : C₇H₁₂O₂[1][2][3][4][5]

  • Molecular Weight : 128.17 g/mol [1][3][4][5]

Molecular Structure Diagram

The structural formula highlights the key functional groups: an isopropyl ester group and a conjugated carbon-carbon double bond in the trans configuration. This conjugation influences the molecule's reactivity and spectroscopic properties.

Synthesis_Workflow Reactants Reactants Crotonic Acid + Isopropanol (Excess) Reaction Reaction Vessel Heat under reflux Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup 1. Quench with NaHCO₃(aq) 2. Separate layers Reaction->Workup Cool to RT Drying Drying Dry organic layer over Na₂SO₄ or MgSO₄ Workup->Drying Purification Purification Distillation under reduced pressure Drying->Purification Filter & concentrate Product Final Product Isopropyl Crotonate Purification->Product

Sources

An In-depth Technical Guide to the Synthesis of (E)-2-Butenoic Acid 1-Methylethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-2-Butenoic acid 1-methylethyl ester, systematically named propan-2-yl (E)-but-2-enoate and commonly known as isopropyl crotonate, is an organic compound with the chemical formula C₇H₁₂O₂.[1][2] This unsaturated ester is a valuable building block in organic synthesis and finds applications in the flavor and fragrance industry, as well as in the production of polymers and specialty chemicals. The stereochemistry of the molecule, specifically the (E)-isomer (or trans isomer), is crucial for its desired properties and reactivity. This guide provides a comprehensive overview of the synthesis of (E)-2-butenoic acid 1-methylethyl ester, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-2-butenoic acid 1-methylethyl ester is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol [1]
Appearance Colorless to almost colorless clear liquid[3][4]
Boiling Point 142.00 to 143.00 °C @ 760.00 mm Hg[3]
Specific Gravity 0.88900 to 0.89500 @ 25.00 °C[3]
Refractive Index 1.41900 to 1.42500 @ 20.00 °C[3]
Flash Point 40.00 °C (104.00 °F)[3]
Solubility Very slightly soluble in water; soluble in alcohol[3]
CAS Number 6284-46-4[1][2]

Synthesis Methodologies

The most prevalent and industrially viable method for the synthesis of (E)-2-butenoic acid 1-methylethyl ester is the Fischer esterification of (E)-2-butenoic acid (crotonic acid) with isopropanol. An alternative, though less common, approach is through transesterification.

Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[5] The reaction is reversible, and therefore, measures are typically taken to drive the equilibrium towards the formation of the ester.[6]

Causality Behind Experimental Choices:

  • Acid Catalyst: The reaction requires an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][7]

  • Excess Reagent: To shift the equilibrium to the product side in accordance with Le Chatelier's principle, an excess of one of the reactants is used.[5][6] In this synthesis, isopropanol is often used in excess as it can also serve as the solvent.

  • Removal of Water: The formation of water as a byproduct means its removal can also drive the reaction to completion.[8] This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when a solvent like toluene is used.

Reaction Mechanism:

The mechanism of Fischer esterification proceeds through a series of reversible steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[7]

Fischer_Esterification Crotonic_Acid Crotonic Acid (E)-2-Butenoic Acid Protonated_Acid Protonated Carbonyl Crotonic_Acid->Protonated_Acid Protonation Isopropanol Isopropanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Isopropanol (Nucleophilic Attack) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Isopropyl_Crotonate (E)-2-Butenoic Acid 1-Methylethyl Ester Protonated_Ester->Isopropyl_Crotonate - H⁺ Water Water

Figure 1: Simplified reaction mechanism of Fischer esterification.

Experimental Protocol: Fischer Esterification

Materials:

  • (E)-2-Butenoic acid (Crotonic acid)

  • Isopropanol (Propan-2-ol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene (optional, for azeotropic removal of water)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (E)-2-butenoic acid and an excess of isopropanol (typically 3-5 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) or a larger amount of p-toluenesulfonic acid to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The temperature will be close to the boiling point of isopropanol (82.6 °C). Allow the reaction to proceed for several hours (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). If using a Dean-Stark trap with toluene, water will be collected as it is formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If isopropanol was used in large excess, remove the bulk of it using a rotary evaporator.

    • Transfer the residue to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution), followed by water, and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude ester by fractional distillation under atmospheric or reduced pressure to obtain the pure (E)-2-butenoic acid 1-methylethyl ester.

Fischer_Workflow Reactants Combine Crotonic Acid, Isopropanol, and Acid Catalyst Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Solvent_Removal Rotary Evaporation (optional) Cooling->Solvent_Removal Extraction Dilute with Organic Solvent & Transfer to Separatory Funnel Solvent_Removal->Extraction Washing Wash with NaHCO₃, Water, and Brine Extraction->Washing Drying Dry with Anhydrous Na₂SO₄ or MgSO₄ Washing->Drying Filtration Filter off Drying Agent Drying->Filtration Concentration Concentrate on Rotary Evaporator Filtration->Concentration Purification Fractional Distillation Concentration->Purification Product Pure Isopropyl Crotonate Purification->Product

Figure 2: Experimental workflow for Fischer esterification.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[9] For the synthesis of isopropyl crotonate, this would typically involve reacting a simpler crotonate ester, such as methyl crotonate or ethyl crotonate, with isopropanol in the presence of an acid or base catalyst.[9]

Causality Behind Experimental Choices:

  • Catalyst: Both acid and base catalysts can be employed. Acid catalysts, similar to those in Fischer esterification, protonate the carbonyl group, making the ester more electrophilic.[9] Base catalysts, such as sodium methoxide or potassium carbonate, deprotonate the alcohol, making it a more potent nucleophile.[9]

  • Driving the Equilibrium: The reaction is reversible, so a large excess of isopropanol is used to drive the equilibrium towards the desired product. The lower-boiling alcohol byproduct (e.g., methanol or ethanol) can also be removed by distillation to favor product formation.

Experimental Protocol: Transesterification

A detailed protocol for the transesterification to produce isopropyl crotonate would be analogous to the Fischer esterification, with the starting material being a different crotonate ester instead of crotonic acid. The choice of catalyst would dictate the specific work-up procedure.

Purification and Characterization

Purification

The primary method for purifying isopropyl crotonate is fractional distillation . Due to its relatively high boiling point (142-143 °C), distillation under reduced pressure can be advantageous to prevent potential decomposition or side reactions at elevated temperatures.

For laboratory-scale purification where high purity is required, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would be suitable.

Characterization

The identity and purity of the synthesized (E)-2-butenoic acid 1-methylethyl ester can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of isopropyl crotonate will show characteristic signals for the vinyl protons, the methyl group attached to the double bond, the methine proton of the isopropyl group, and the two diastereotopic methyl groups of the isopropyl moiety. The large coupling constant between the vinyl protons is indicative of the (E)-stereochemistry.

    • ¹³C NMR spectroscopy will show distinct signals for the carbonyl carbon, the two sp² carbons of the double bond, and the carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1720 cm⁻¹). A peak corresponding to the C=C stretching of the alkene will also be present (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 128, corresponding to the molecular weight of the compound.[1] The fragmentation pattern can provide further structural information.

Safety and Handling

(E)-2-Butenoic acid 1-methylethyl ester is a flammable liquid and vapor.[1][10] It is also known to cause skin and serious eye irritation.[1][4][10] Therefore, appropriate safety precautions must be taken during its synthesis and handling.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use a dry sand, dry chemical, or alcohol-resistant foam fire extinguisher.[10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. If irritation persists, seek medical attention.[4][10]

Conclusion

The synthesis of (E)-2-butenoic acid 1-methylethyl ester is a well-established process, with Fischer esterification being the most practical and efficient method. By understanding the underlying chemical principles and adhering to the detailed experimental protocols and safety guidelines outlined in this guide, researchers and drug development professionals can reliably produce this valuable chemical intermediate with high purity. The characterization techniques described provide a robust framework for verifying the identity and quality of the final product.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Process for continous flow synthesis of beta-amino crotonate. (n.d.). Google Patents.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • Method for synthesizing isopropyl 3-aminocrotonate. (n.d.). Google Patents.
  • Transesterification Reaction. (2021, March 6). YouTube.
  • Fischer Esterification. (n.d.).
  • The Use of Polystyrylsulfonyl Chloride Resin as a Solid Supported Condensation Reagent for the Formation of Esters. (n.d.). Organic Syntheses.
  • Process for the trans-esterification of acrylic and methacrylic esters. (n.d.). Google Patents.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Isopropyl (E)-crotonate. (n.d.). The Good Scents Company.
  • Isopropyl crotonate, (E)-. (n.d.). PubChem.
  • Isopropyl Crotonate. (n.d.). ChemScene.
  • Isopropyl Crotonate. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Isopropyl Crotonate, min 98% (GC), 100 ml. (n.d.). CP Lab Safety.
  • Safety Data Sheet - Isopropyl Crotonate. (2025, May 5). TCI Chemicals.

Sources

Isopropyl crotonate CAS number 6284-46-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isopropyl Crotonate (CAS 6284-46-4)

Executive Summary

Isopropyl crotonate, identified by CAS number 6284-46-4, is an unsaturated ester with the molecular formula C₇H₁₂O₂.[1][2] It presents as a colorless liquid and is recognized for its role as a flavoring agent and a versatile intermediate in organic synthesis.[3] This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It covers the fundamental physicochemical properties, spectroscopic signatures, synthesis protocols, safety and handling procedures, and key applications of isopropyl crotonate, grounding all technical claims in authoritative data.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application and handling. Isopropyl crotonate is a flammable liquid with very slight solubility in water but good solubility in common organic solvents like alcohol.[3] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 6284-46-4[1]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
IUPAC Name propan-2-yl (E)-but-2-enoate[1]
Synonyms Isopropyl (E)-crotonate, Crotonic acid isopropyl ester[1][2][3]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 142-147 °C at 760 mmHg[3]
Flash Point 40 °C (104 °F)[3]
Specific Gravity ~0.89 @ 20/20 °C
Refractive Index ~1.42 @ 20 °C[3]
Solubility Very slightly soluble in water; soluble in alcohol[3]

Synthesis and Reactivity

Synthesis: Fischer-Speier Esterification

The most common and direct method for synthesizing isopropyl crotonate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of crotonic acid with isopropanol. The equilibrium is typically driven towards the product (the ester) by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Causality of Experimental Choices:

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is used to protonate the carbonyl oxygen of the crotonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol.

  • Solvent/Reagent: Isopropanol often serves as both the reactant and the solvent. An excess of isopropanol can also help shift the reaction equilibrium towards the product side, according to Le Châtelier's principle.

  • Water Removal: The reaction is reversible. Continuous removal of water is critical for achieving a high yield. A Dean-Stark trap is the standard apparatus for this purpose when using a solvent like toluene that forms a low-boiling azeotrope with water.

Reactivity Profile

Isopropyl crotonate possesses two primary sites of reactivity: the carbon-carbon double bond (alkene) and the ester functional group.

  • Alkene Reactivity: The double bond can undergo various addition reactions, such as hydrogenation to form isopropyl butyrate, or halogenation. It also makes the molecule a suitable monomer for polymerization reactions.

  • Ester Reactivity: The ester group is susceptible to nucleophilic acyl substitution. For instance, it can be hydrolyzed back to crotonic acid and isopropanol under acidic or basic conditions. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity confirmation of isopropyl crotonate.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

  • Isopropyl Group: A septet (a multiplet with 7 lines) is expected around 5.0 ppm for the single proton (-CH) on the carbon bearing the oxygen, coupled to the six protons of the two methyl groups. A doublet for these six equivalent protons (-CH₃)₂ will appear further upfield, typically around 1.2 ppm.

  • Crotonate Group: The vinyl protons will appear as complex multiplets in the range of 5.8-7.0 ppm. The proton on the carbon adjacent to the carbonyl group (α-carbon) will be further downfield than the proton on the β-carbon due to the deshielding effect of the carbonyl. The methyl group attached to the double bond will appear as a doublet around 1.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework:

  • Carbonyl Carbon: ~166 ppm

  • Alkene Carbons (C=C): ~122 ppm and ~145 ppm

  • Isopropyl -CH Carbon: ~67 ppm

  • Isopropyl -CH₃ Carbons: ~22 ppm

  • Crotonate -CH₃ Carbon: ~18 ppm

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption peak is characteristically observed around 1720-1740 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity peak appears around 1650 cm⁻¹.

  • C-O Stretch (Ester): A strong peak is found in the 1100-1300 cm⁻¹ region.[4]

  • C-H Bending (out-of-plane for trans alkene): A characteristic absorption occurs around 965 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 128.17.[1]

  • Major Fragments: Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement. Key fragments would include m/z 87 (loss of the isopropoxy radical, •OCH(CH₃)₂) and m/z 69 (from the crotonyl cation).[1]

Applications

Isopropyl crotonate's unique properties lend it to several industrial and research applications:

  • Flavor and Fragrance: It is used as a flavoring agent in some food and beverage products.[3]

  • Polymer Chemistry: As an unsaturated monomer, it can be copolymerized with other monomers like vinyl acetate to create polymers used as film-forming agents and adhesives.

  • Organic Synthesis: It serves as a starting material or intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The reactive double bond and ester group allow for a wide range of chemical transformations.

Safety and Handling

Understanding the hazards associated with isopropyl crotonate is essential for its safe handling. It is classified as a flammable liquid and can cause skin and serious eye irritation.[1]

GHS Hazard Information
PictogramSignal WordHazard ClassHazard and Precautionary Statements


Warning Flammable Liquid, Cat. 3Skin Irritation, Cat. 2Eye Irritation, Cat. 2H226: Flammable liquid and vapor.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]P210: Keep away from heat, sparks, open flames.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Protocol
  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight and heat. The recommended storage temperature is below 15°C.

Experimental Protocols

Protocol: Synthesis via Fischer Esterification

This protocol details the laboratory-scale synthesis of isopropyl crotonate. The workflow is designed as a self-validating system, where successful water removal and temperature control are key indicators of reaction progress.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine Crotonic Acid (1.0 eq) & Isopropanol (3.0 eq) in a round-bottom flask. prep2 Add p-Toluenesulfonic Acid (0.05 eq) as catalyst. prep1->prep2 react1 Attach Dean-Stark trap and reflux condenser. prep2->react1 react2 Heat mixture to reflux (~90-100°C). react1->react2 react3 Monitor water collection in Dean-Stark trap. react2->react3 react4 Continue reflux until water no longer collects (2-4 hours). react3->react4 work1 Cool reaction to RT. Transfer to separatory funnel. react4->work1 work2 Wash with saturated NaHCO₃ to neutralize acid. work1->work2 work3 Wash with brine to remove water. work2->work3 work4 Dry organic layer over anhydrous MgSO₄. work3->work4 work5 Filter and concentrate via rotary evaporation. work4->work5 work6 Purify via fractional distillation under reduced pressure. work5->work6 an1 Obtain product yield and physical properties. work6->an1 an2 Confirm structure & purity (GC, NMR, IR). an1->an2 GC_Workflow cluster_sample Sample Preparation cluster_gc GC System & Method cluster_analysis Injection & Analysis s1 Dilute synthesized Isopropyl Crotonate (e.g., 10 µL) in a suitable solvent (e.g., 1 mL Dichloromethane). a1 Inject 1 µL of prepared sample into the GC. s1->a1 gc1 Injector: Split/Splitless, 250°C gc2 Column: DB-5 or similar (30m x 0.25mm x 0.25µm) gc1->gc2 gc3 Oven Program: 50°C (2 min), ramp 10°C/min to 250°C, hold 5 min. gc2->gc3 gc4 Detector: FID, 280°C gc3->gc4 a2 Acquire chromatogram. gc4->a2 a1->a2 a3 Integrate peaks and calculate area percent purity. a2->a3

Sources

Isopropyl Crotonate as a Monomer for Polymer Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of isopropyl crotonate as a monomer for polymer synthesis, tailored for researchers, scientists, and drug development professionals. Isopropyl crotonate, a sterically hindered acrylic monomer, presents unique challenges and opportunities in polymer chemistry. This document delves into the monomer's intrinsic properties, explores viable polymerization methodologies, and discusses the characteristics and potential applications of the resulting polymers. By elucidating the causal relationships behind experimental choices and grounding claims in authoritative sources, this guide aims to be an essential resource for leveraging isopropyl crotonate in the development of novel polymeric materials.

Introduction: The Challenge and Promise of Sterically Hindered Monomers

The synthesis of polymers with tailored properties is a cornerstone of modern materials science and pharmaceutical development. The choice of monomer is paramount in dictating the final characteristics of the polymer, including its thermal stability, mechanical strength, and biocompatibility. While conventional acrylic and vinylic monomers have been extensively studied and utilized, there is a growing interest in monomers with more complex architectures, such as those with significant steric hindrance around the polymerizable double bond.

Isopropyl crotonate, the isopropyl ester of crotonic acid, falls into this category of sterically hindered monomers. The presence of a methyl group on the β-carbon of the α,β-unsaturated ester significantly influences its reactivity and the properties of the resulting polymer. This guide will navigate the intricacies of working with isopropyl crotonate, from understanding its fundamental properties to mastering its polymerization and exploring the potential of the ensuing polymers.

Isopropyl Crotonate Monomer: Physicochemical Properties and Safety Considerations

A thorough understanding of the monomer's properties is the foundation for any successful polymerization. Isopropyl crotonate is a colorless liquid with a characteristic odor.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
Boiling Point 142-143 °C @ 760 mmHg[1]
Refractive Index 1.4190 - 1.4250 @ 20 °C[1]
Specific Gravity 0.889 - 0.895 @ 25 °C[1]
Flash Point 40 °C (104 °F)[1]

Safety Profile: Isopropyl crotonate is classified as a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Polymerization of Isopropyl Crotonate: Navigating the Steric Hindrance

The steric hindrance imparted by the β-methyl group in isopropyl crotonate poses a significant challenge to traditional polymerization techniques. This section will explore the viable methods for polymerizing this monomer, with a focus on the underlying principles that govern their success.

The Inefficiency of Conventional Free-Radical Polymerization

Conventional free-radical polymerization, a workhorse of the polymer industry, is generally inefficient for the homopolymerization of crotonate esters. The steric bulk around the double bond hinders the approach of the growing polymer radical, leading to very low propagation rates and consequently, low molecular weight oligomers, if any polymer is formed at all.

Anionic Polymerization: A Viable but Sensitive Approach

Anionic polymerization, which involves the use of a strong nucleophilic initiator to create a propagating carbanion, offers a more promising route to poly(isopropyl crotonate). However, this method is highly sensitive to impurities and requires stringent reaction conditions.

The key to successful anionic polymerization of sterically hindered monomers like isopropyl crotonate lies in the choice of initiator and solvent. Bulky initiators such as 1,1-diphenylhexyllithium have been shown to be effective for the polymerization of similar monomers like sec-butyl crotonate. The use of a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures (typically below -40°C) is crucial to stabilize the propagating carbanion and minimize side reactions.

Experimental Protocol: Anionic Polymerization of Isopropyl Crotonate (Exemplary)

  • Materials: Isopropyl crotonate (purified by distillation over CaH₂), Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone), 1,1-Diphenylhexyllithium (DPHL) initiator solution in a hydrocarbon solvent, Methanol (quenching agent).

  • Apparatus: A flame-dried Schlenk flask equipped with a magnetic stirrer, under an inert atmosphere (argon or nitrogen).

  • Procedure:

    • Add the desired amount of purified THF to the Schlenk flask via cannula transfer.

    • Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Inject the purified isopropyl crotonate monomer into the cooled THF.

    • Slowly add the DPHL initiator solution dropwise to the monomer solution until a persistent color change is observed, indicating the consumption of impurities, followed by the addition of the calculated amount of initiator for the desired molecular weight.

    • Allow the polymerization to proceed for a predetermined time (e.g., 1-4 hours).

    • Quench the reaction by adding degassed methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).

    • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I⁻) IM Initiated Monomer (I-M⁻) I->IM Attack on β-carbon M Monomer (Isopropyl Crotonate) IM_prop Growing Chain (Pₙ⁻) IM->IM_prop Chain Growth P_n1 Elongated Chain (Pₙ₊₁⁻) IM_prop->P_n1 Addition of Monomer M_prop Monomer P_n1_term Living Polymer (Pₙ₊₁⁻) P_n1->P_n1_term Further Propagation Dead_Polymer Terminated Polymer (Pₙ₊₁-H) P_n1_term->Dead_Polymer Protonation Q Quenching Agent (e.g., MeOH)

Caption: Anionic polymerization of isopropyl crotonate.

Group-Transfer Polymerization (GTP): A Controlled Approach

Group-transfer polymerization (GTP) has emerged as a particularly effective method for the controlled polymerization of α,β-unsaturated esters, including sterically hindered crotonates.[3] This technique utilizes a silyl ketene acetal as an initiator and a nucleophilic or electrophilic catalyst. GTP offers the advantage of producing polymers with well-defined molecular weights and narrow molecular weight distributions, characteristic of a living polymerization.

Organic superacid catalysts, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene, have been shown to be highly effective for the GTP of various alkyl crotonates, including isopropyl crotonate.[3] The polymerization proceeds smoothly at low temperatures, yielding polymers with controlled molecular weights and narrow polydispersity indices.

Experimental Protocol: Group-Transfer Polymerization of Isopropyl Crotonate (Exemplary)

  • Materials: Isopropyl crotonate (purified by distillation over CaH₂), Dichloromethane (CH₂Cl₂, anhydrous), 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS, initiator), 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (catalyst), Methanol (for quenching), Hexane (for precipitation).

  • Apparatus: A flame-dried Schlenk flask with a magnetic stirrer, under an inert atmosphere.

  • Procedure:

    • In a glovebox, charge the Schlenk flask with the purified isopropyl crotonate, anhydrous CH₂Cl₂, and the MTS initiator.

    • In a separate vial, prepare a solution of the catalyst in anhydrous CH₂Cl₂.

    • Add the catalyst solution to the monomer/initiator mixture to initiate the polymerization.

    • Stir the reaction mixture at a controlled low temperature (e.g., -40 °C) for a specified duration (e.g., 24 hours).

    • Quench the polymerization by adding methanol.

    • Precipitate the polymer by pouring the solution into a large volume of hexane.

    • Collect the polymer by filtration, wash with hexane, and dry under vacuum.

GTP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Silyl Ketene Acetal (Initiator) Adduct Initiator-Monomer Adduct Initiator->Adduct Catalyst Catalyst Initiator->Catalyst Activation Monomer Isopropyl Crotonate Monomer->Adduct GrowingChain Growing Polymer Chain Adduct->GrowingChain Chain Growth ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Silyl Group Transfer NewMonomer Isopropyl Crotonate NewMonomer->ElongatedChain

Caption: Mechanism of Group-Transfer Polymerization.

Copolymerization: Expanding the Material Properties

Due to the challenges in homopolymerizing isopropyl crotonate by free-radical methods, copolymerization with more reactive monomers presents a strategic approach to incorporate its unique structural features into a polymer chain. The reactivity ratios of the comonomers are critical parameters that determine the composition and sequence distribution of the resulting copolymer.

While specific reactivity ratios for isopropyl crotonate with common comonomers like styrene and acrylates are not extensively reported, general trends can be inferred. Due to its steric hindrance, isopropyl crotonate is expected to have a low reactivity ratio (r < 1) when copolymerized with less hindered monomers. This suggests that the comonomer will be preferentially incorporated into the polymer chain. However, the presence of the isopropyl crotonate units can still significantly influence the overall properties of the copolymer.

Determining Reactivity Ratios: The Fineman-Ross and Kelen-Tüdös methods are commonly used to determine monomer reactivity ratios from experimental copolymerization data at low conversions.[4][5]

Properties of Poly(isopropyl crotonate) and its Copolymers

The properties of polymers derived from isopropyl crotonate are directly influenced by the bulky isopropyl and β-methyl groups along the polymer backbone.

Thermal Properties

Polymers of alkyl crotonates generally exhibit higher thermal stability compared to their methacrylate counterparts. For instance, poly(methyl crotonate) has a higher glass transition temperature (Tg) and decomposition temperature than poly(methyl methacrylate).[3] While the specific Tg of poly(isopropyl crotonate) is not widely reported, it is expected to be relatively high due to the restricted chain mobility imposed by the bulky side groups. The Tg of poly(ethyl crotonate) has been shown to be highly dependent on its tacticity, with highly disyndiotactic poly(ethyl crotonate) exhibiting a Tg as high as 201 °C.[6][7]

PolymerGlass Transition Temperature (Tg)Decomposition Temperature (Td5)Source
Poly(methyl crotonate) 122 °C359 °C[3]
Poly(methyl methacrylate) 104 °C304 °C[3]
Poly(sec-butyl crotonate) High Tg-[8]
Mechanical and Optical Properties

Poly(alkyl crotonates) are expected to be rigid materials with good optical clarity. The high Tg contributes to their dimensional stability at elevated temperatures. The total light transmittance of poly(alkyl crotonate) films has been reported to be comparable to that of PMMA and glass, making them potential candidates for optical applications.[3]

Potential Applications

The unique properties of polymers derived from isopropyl crotonate open up possibilities for a range of specialized applications, particularly where thermal stability and optical clarity are desired.

  • Specialty Coatings and Adhesives: The rigidity and potential for high thermal stability make these polymers suitable for demanding coating and adhesive applications. Copolymers of crotonic acid and its esters have been explored for use in hot-melt adhesives and ink formulations.

  • Optical Materials: The good optical clarity of poly(alkyl crotonates) suggests their potential use in optical components, similar to PMMA, but with the advantage of a higher service temperature.

  • Biomedical and Pharmaceutical Applications: The development of biodegradable polymers is of significant interest in the pharmaceutical and medical fields. While the biodegradability of poly(isopropyl crotonate) has not been extensively studied, the ester linkages in the backbone suggest a potential for hydrolytic degradation. Further research into the biocompatibility and degradation profile of these polymers could unveil applications in drug delivery and tissue engineering.

Conclusion

Isopropyl crotonate, despite the challenges posed by its steric hindrance, represents a valuable monomer for the synthesis of polymers with unique and desirable properties. While conventional free-radical polymerization is largely ineffective for its homopolymerization, controlled polymerization techniques such as anionic and group-transfer polymerization provide viable pathways to well-defined polymers. The resulting poly(isopropyl crotonate) and its copolymers exhibit promising thermal stability and optical clarity, suggesting their potential in a variety of high-performance applications. Further research into the copolymerization behavior and a more detailed characterization of the physical and biological properties of these polymers will undoubtedly unlock new opportunities for this intriguing monomer.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5354359, Isopropyl crotonate. [Link].

  • The Good Scents Company. isopropyl (E)-crotonate. [Link].

  • Fineman, M.; Ross, S. D. Linear Method for Determining Monomer Reactivity Ratios in Copolymerization. Journal of Polymer Science. 1950, 5 (2), 259–262.
  • Kelen, T.; Tüdős, F. Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. A New Improved Linear Graphic Method. Journal of Macromolecular Science: Part A - Chemistry. 1975, 9 (1), 1–27.
  • Imada, M.; Takenaka, Y.; Tsuge, T.; Abe, H. Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. Macromolecules. 2020, 53 (16), 7024–7032.
  • Takenaka, Y.; Imada, M.; Abe, H. Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules. 2019, 52 (11), 4149–4157.
  • Takenaka, Y.; Imada, M.; Tsuge, T.; Abe, H. Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids.
  • Otsu, T.; Aoki, S.; Imoto, M. Anionic Polymerization of tert-Alkyl Crotonates. Journal of Polymer Science Part A-1: Polymer Chemistry. 1969, 7 (6), 1787–1798.
  • The Good Scents Company. Isopropyl (E)-crotonate. [Link].

  • PubChem. Isopropyl crotonate, (E)-. [Link].

  • ACS Publications. Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. [Link].

  • Fisher Scientific. Isopropyl Crotonate 98.0+%, TCI America™. [Link].

  • NIH. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole). [Link].

  • Baghdad Science Journal. Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. [Link].

  • ACS Publications. Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. [Link].

  • ResearchGate. (PDF) Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. [Link].

  • SciSpace. Synthesis and characterization of thermally stable polymers through anionic polymerization of tert-alkyl crotonates. [Link].

  • ResearchGate. (PDF) Applications of synthetic polymers in clinical medicine. [Link].

  • NIH. Evaluation of the mechanical properties and degradation behavior of chitosan-PVA-graphene oxide nanocomposite scaffolds in vitro. [Link].

  • ResearchGate. Copolymers of poly(n-alkyl acrylates): Synthesis, characterization, and monomer reactivity ratios. [Link].

  • AIMS Press. Approaches in biotechnological applications of natural polymers. [Link].

  • onlinelibrary.wiley.com. Refining Reactivity Ratios in the Copolymerization of Styrene and Methyl Methacrylate by EasySpin/MATLAB Simulations and Electron Paramagnetic Resonance Spectroscopy. [Link].

  • Fraunhofer-Publica. Reactivity ratios of bio-based itaconates and acrylates in radical copolymerizations. [Link].

  • Semantic Scholar. Reactivity Ratios for Organotin Copolymer Systems. [Link].

  • NIH. Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). [Link].

  • unl.edu. Experiment 3 Radical Copolymerization of Styrene and Methyl Methacrylate. [Link].

  • RSC Publishing. Recent advances in RAFT polymerization of monomers derived from renewable resources. [Link].

  • Semantic Scholar. [PDF] Synthesis and degradation of poly (alkyl α-cyanoacrylates) | Semantic Scholar. [Link].

  • MDPI. Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. [Link].

  • MDPI. Synthesis and Characterization of Composite Materials Based on Sodium Humate and Poly(vinyl alcohol). [Link].

  • The Good Scents Company. isopropyl (E)-crotonate. [Link].

  • Intro to Polymer Science Class Notes. Reactivity ratios and copolymer composition. [Link].

Sources

A New Frontier in Smart Biomaterials: A Technical Guide to the Potential Applications of Poly(isopropyl crotonate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of advanced therapeutic modalities necessitates the development of novel biomaterials with precisely tunable properties. This guide introduces poly(isopropyl crotonate) (PiPCr), a polyester with a unique molecular architecture that positions it as a promising candidate for next-generation biomedical applications. While direct research on this specific polymer is in its nascent stages, a thorough analysis of its constituent functional groups—the thermo-responsive isopropyl moiety and the hydrolyzable ester backbone—provides a strong scientific rationale for its potential as a "smart" biomaterial. This document synthesizes this theoretical framework with established principles in polymer science to present a forward-looking exploration of PiPCr's synthesis, hypothesized properties, and prospective applications in drug delivery and regenerative medicine. We will delve into detailed experimental protocols, offering a self-validating roadmap for researchers to investigate and unlock the full potential of this intriguing macromolecule.

Introduction: The Quest for Dynamic Biomaterials

The efficacy of many modern medical interventions, from targeted drug delivery to tissue engineering, is intrinsically linked to the sophistication of the materials employed. While polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL) have become mainstays due to their biocompatibility and biodegradability, the next leap forward lies in materials that can respond to physiological cues.[1][2] These "smart" polymers can undergo reversible changes in their physical and chemical properties in response to external stimuli such as temperature, pH, or light.[3]

Poly(isopropyl crotonate) emerges as a compelling, yet underexplored, candidate in this domain. Its structure, a polymer of isopropyl crotonate, features two key functionalities:

  • An ester backbone , analogous to other biodegradable polyesters, suggesting susceptibility to hydrolysis into biocompatible byproducts.[1]

  • A pendant isopropyl group , a well-known structural motif in thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM), which imparts the ability to undergo a phase transition in aqueous solution at a specific temperature.[4]

This dual-functionality suggests that PiPCr could be both biodegradable and thermo-responsive, a combination that opens up a wealth of possibilities for creating dynamic, intelligent biomedical systems.

Synthesis and Molecular Characterization of Poly(isopropyl crotonate)

The controlled synthesis of polymers is paramount to achieving desired properties and batch-to-batch reproducibility. For poly(alkyl crotonates), including poly(isopropyl crotonate), group-transfer polymerization (GTP) has been demonstrated as a successful method for achieving well-defined polymers with narrow molecular weight distributions.[5]

Synthesis via Group-Transfer Polymerization (GTP)

GTP is a living polymerization technique that allows for precise control over the polymer's molecular weight and architecture. The reaction proceeds via the transfer of a silyl group during the polymerization of acrylic monomers.[5]

Experimental Protocol: Synthesis of Poly(isopropyl crotonate) via GTP

Objective: To synthesize poly(isopropyl crotonate) with a controlled molecular weight and narrow polydispersity.

Materials:

  • Isopropyl crotonate (monomer), distilled from calcium hydride[5]

  • 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) (initiator)[5]

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (organic acid catalyst)[5]

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

  • In a Schlenk flask, dissolve the organic acid catalyst in anhydrous THF.

  • Cool the solution to -40°C using a suitable cooling bath.

  • Add the MTS initiator to the cooled catalyst solution via syringe.

  • Slowly add the isopropyl crotonate monomer to the reaction mixture dropwise over a period of 30 minutes.

  • Allow the reaction to proceed at -40°C for 24 hours.[5]

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol/water mixture).

  • Collect the precipitated polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.

Molecular Characterization Workflow

A comprehensive characterization of the synthesized PiPCr is essential to establish its structure-property relationships.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties Determined Synthesis GTP Synthesis of PiPCr NMR ¹H & ¹³C NMR Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR GPC Gel Permeation Chromatography (GPC) Synthesis->GPC DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Structure Chemical Structure & Purity NMR->Structure FTIR->Structure MW Molecular Weight (Mn, Mw) & Polydispersity (Đ) GPC->MW Tg Glass Transition Temperature (Tg) DSC->Tg Td Thermal Degradation Temperature (Td) TGA->Td

Table 1: Expected Physicochemical Properties of Poly(isopropyl crotonate)

PropertyAnalytical TechniqueExpected OutcomeRationale/Reference
Chemical Structure ¹H NMR, ¹³C NMR, FTIRConfirmation of the repeating isopropyl crotonate unit.Standard polymer characterization techniques.[6]
Molecular Weight (Mn, Mw) & Polydispersity (Đ) Gel Permeation Chromatography (GPC)Controlled molecular weight with low polydispersity (Đ < 1.3).Characteristic of a living polymerization like GTP.[5]
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)Tg > 100 °C.Poly(methyl crotonate) has a Tg of 122 °C. The bulkier isopropyl group may slightly alter this.[5]
Thermal Stability (Td5) Thermogravimetric Analysis (TGA)High thermal stability (Td5 > 300 °C).Poly(methyl crotonate) exhibits a 5% weight loss temperature of 359 °C.[5]

Hypothesized Properties and Scientific Rationale

Thermo-responsivity: The Lower Critical Solution Temperature (LCST) Phenomenon

The presence of the isopropyl group in the side chain of PiPCr is a strong indicator that it may exhibit thermo-responsive behavior in aqueous solutions, specifically a Lower Critical Solution Temperature (LCST).[3] This phenomenon is well-documented for poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of approximately 32°C in water.[4]

Below the LCST, the polymer is soluble, with water molecules forming an ordered hydration shell around the hydrophobic isopropyl groups. As the temperature increases and surpasses the LCST, this hydration shell is disrupted, leading to the dominance of hydrophobic interactions between the polymer chains. This causes the polymer to collapse and phase-separate from the solution.[4]

G cluster_below Below LCST (Soluble) cluster_above Above LCST (Insoluble) Below Hydrated polymer chains Water1 Ordered water molecules Temp_Increase Temperature Increase Below->Temp_Increase Above Collapsed polymer globules Water2 Released water molecules Temp_Decrease Temperature Decrease Above->Temp_Decrease Temp_Increase->Above Temp_Decrease->Below

Experimental Protocol: Determination of Lower Critical Solution Temperature (LCST)

Objective: To determine the LCST of poly(isopropyl crotonate) in an aqueous solution.

Materials:

  • Synthesized poly(isopropyl crotonate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Dynamic Light Scattering (DLS) instrument with temperature control

Procedure:

  • Prepare a 1% (w/v) solution of PiPCr in PBS. Ensure complete dissolution, which may require gentle agitation at a low temperature (e.g., 4°C).

  • UV-Vis Spectrophotometry:

    • Place the polymer solution in a quartz cuvette in the temperature-controlled holder.

    • Set the wavelength to 500 nm.

    • Increase the temperature from 20°C to 50°C at a rate of 0.5°C/min.

    • Record the transmittance at each temperature point.

    • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

  • Dynamic Light Scattering (DLS):

    • Equilibrate the polymer solution at a temperature below the expected LCST (e.g., 25°C) in the DLS instrument.

    • Measure the hydrodynamic radius (Rh) of the polymer coils.

    • Increase the temperature in increments of 1-2°C, allowing for equilibration at each step.

    • Measure the Rh at each temperature.

    • The LCST is identified by a sharp increase in the measured particle size, indicating polymer aggregation.

Biodegradability and Biocompatibility

As a polyester, PiPCr is expected to undergo hydrolytic degradation, breaking down into its constituent monomer, crotonic acid, and isopropanol.[1] This degradation profile is highly desirable for biomedical applications as it allows for the eventual clearance of the material from the body, obviating the need for surgical removal.[7]

  • Crotonic Acid: This is a naturally occurring short-chain unsaturated carboxylic acid.[8] Bio-based production methods for crotonic acid exist, and its derivatives are used in various industries, including pharmaceuticals.[9][10]

  • Isopropanol: A simple alcohol that is readily metabolized by the body.

The biocompatibility of the polymer and its degradation products would need to be rigorously assessed through in vitro cytotoxicity assays and in vivo studies, but the nature of these byproducts provides a strong foundation for expecting a favorable biocompatibility profile.

Potential Applications in Drug Delivery and Regenerative Medicine

The unique combination of thermo-responsivity and biodegradability makes PiPCr a versatile platform for a range of advanced biomedical applications.

Injectable, In-Situ Gelling Drug Delivery Systems

One of the most exciting potential applications of PiPCr is in the formulation of injectable drug delivery systems. A solution of PiPCr and a therapeutic agent, which is a liquid at room temperature, could be injected into the body. Upon reaching physiological temperature (37°C), if the LCST is appropriately tuned, the solution would undergo a phase transition to form a hydrogel depot. This in-situ formed gel can then provide sustained release of the entrapped drug as the polymer matrix slowly degrades.

G cluster_workflow Injectable Drug Delivery Workflow Formulation 1. Formulation PiPCr + Drug in solution (T < LCST) Injection 2. Injection Subcutaneous or intramuscular Formulation->Injection Gelling 3. In-situ Gelling Body Temperature (T > LCST) Injection->Gelling Release 4. Sustained Release Drug diffusion & Polymer degradation Gelling->Release Degradation 5. Polymer Degradation Hydrolysis to biocompatible byproducts Release->Degradation

Smart Coatings for Medical Devices

PiPCr could be used to create "smart" coatings for medical implants or devices. For example, a PiPCr coating on a surgical tool could be designed to release an antiseptic agent when warmed. On an implant, a thermo-responsive coating could be used to modulate cell adhesion or release anti-inflammatory drugs in response to localized temperature changes indicative of inflammation.

Thermo-responsive Scaffolds for Tissue Engineering

In tissue engineering, PiPCr could be fabricated into porous scaffolds. The thermo-responsive nature of the material could be exploited to create surfaces that facilitate cell sheet detachment simply by lowering the temperature, avoiding the need for enzymatic digestion which can damage cells.[4] The biodegradability of the scaffold would mean that it would gradually be replaced by the patient's own tissue over time.[1]

Conclusion and Future Outlook

Poly(isopropyl crotonate) stands at the intersection of two highly desirable properties for advanced biomaterials: biodegradability and thermo-responsivity. While this guide is prospective in nature, the scientific rationale for its potential is robust, grounded in the well-understood chemistry of its constituent parts. The synthesis of PiPCr is achievable through controlled polymerization techniques, and its hypothesized properties can be systematically investigated using standard polymer characterization methods.

The potential applications are vast and impactful, ranging from injectable drug depots that form in response to body temperature to intelligent coatings and scaffolds that can dynamically interact with their biological environment. The next crucial step is for researchers in polymer chemistry and pharmaceutical sciences to undertake the experimental validation of the concepts outlined in this guide. Such studies will undoubtedly pave the way for a new class of smart biomaterials with the potential to revolutionize drug delivery and regenerative medicine.

References

  • ACS Publications. (2023, January 4). Crotonic Acid Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Industrial & Engineering Chemistry Research. [Link]

  • ACS Publications. (2019, May 31). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules. [Link]

  • National Institutes of Health (NIH). (n.d.). Biomedical Applications of Biodegradable Polyesters. PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. PMC. [Link]

  • Elsevier. (2014). Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions. Journal of Cleaner Production. [Link]

  • RSC Publishing. (2020, February 24). Thermoresponsive properties of poly( N -isopropyl, N -methylacrylamide) and its statistical and block copolymers with poly( N , N -dimethylacrylamide). Polymer Chemistry. [Link]

  • Wikipedia. (n.d.). Polymer characterization. [Link]

  • Wikipedia. (n.d.). Lower critical solution temperature. [Link]

  • Chemcess. (2025, February 18). Crotonic Acid: Properties, Reactions, Production And Uses. [Link]

  • PubChem. (n.d.). Isopropyl crotonate, (E)-. [Link]

  • RSC Publishing. (2023, June 9). Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation. [Link]

  • MDPI. (n.d.). Special Features of Polyester-Based Materials for Medical Applications. [Link]

  • Canadian Science Publishing. (n.d.). Structure of crotonic acid dimers and higher polymers with partial stereochemistry of the dimersl. [Link]

  • RSC Publishing. (2015, March 5). Upper or lower critical solution temperature, or both? Studies on cationic copolymers of N -isopropylacrylamide. Polymer Chemistry. [Link]

  • MDPI. (2020, February 9). Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. [Link]

  • ACS Publications. (2025, December 12). How to Characterize Supramolecular Polymers: A User Guide. [Link]

  • Wikipedia. (n.d.). Crotonic acid. [Link]

  • Oakwood Labs. (n.d.). A Look at Biodegradable Polymers in Drug Delivery. [Link]

  • ACS Publications. (2010, June 3). Toward Modeling Thermoresponsive Polymer Networks: A Molecular Dynamics Simulation Study of N-Isopropyl Acrylamide Co-oligomers. The Journal of Physical Chemistry B. [Link]

  • MDPI. (2019, June 4). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. [Link]

  • RSC Publishing. (2021, April 1). Bio-based crotonic acid from polyhydroxybutyrate: synthesis and photocatalyzed hydroacylation. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Polyester Materials in Biomedical Applications. [Link]

  • Taylor & Francis Online. (n.d.). Tuning of Lower Critical Solution Temperature (LCST) of Poly(N-Isopropylacrylamide-co-Acrylic acid) Hydrogels. [Link]

  • The Analytical Scientist. (n.d.). Characterizing method for polymers. [Link]

  • National Institutes of Health (NIH). (2021, April 1). Natural bio-based monomers for biomedical applications: a review. PMC. [Link]

  • ACS Publications. (2019, May 31). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. [Link]

  • IntechOpen. (n.d.). Biodegradable polyesters for medical applications. [Link]

  • Biomedres. (2018, November 16). Biodegradable Polymers and their Role in Drug Delivery Systems. [Link]

  • National Institutes of Health (NIH). (2024, March 18). Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer. PMC. [Link]

  • JKU ePUB. (2024, August 19). POLYHYDROXYBUTYRATE. [Link]

  • The Ohio State University. (n.d.). Biomedical application of commercial polymyers and novel polyisobutylene-based thermoplastic elastomers for soft tissue replacement. [Link]

  • Oregon State University. (2007). POLYMER STRUCTURE AND CHARACTERIZATION. [Link]

  • AFINITICA. (1966). Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). [Link]

  • MDPI. (n.d.). Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems. [Link]

  • ResearchGate. (2025, October 24). (PDF) Itaconic‐acid‐based superabsorbent polymer with high gel strength and biocompatibility. [Link]

  • Åbo Akademi University Research Portal. (2024, September 16). Brønsted Acid Ionic Liquid Catalyzed Depolymerization of Poly-(3-hydroxybutyrate) to 3-Hydroxybutyric Acid: Highly Selective an. [Link]

  • E3S Web of Conferences. (n.d.). Preparation of polycrotonic aldehyde. [Link]

  • MDPI. (2022, October 23). Preparation of Isopropyl Acrylamide Grafted Chitosan and Carbon Bionanocomposites for Adsorption of Lead Ion and Methylene Blue. [Link]

  • gsrs. (n.d.). ISOPROPYL CROTONATE, (Z)-. [Link]

  • Division of Polymer Chemistry (POLY). (2014, August 10). Graphical Abstracts. [Link]

Sources

Biodegradability of polymers derived from crotonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biodegradability of Polymers Derived from Crotonic Acid

Abstract

The increasing demand for sustainable and biocompatible materials has propelled research into bio-based polymers. Crotonic acid, a monounsaturated carboxylic acid derivable from renewable resources like poly(3-hydroxybutyrate), serves as a promising monomer for the synthesis of functional and biodegradable polymers.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the biodegradability of polymers derived from crotonic acid. We will explore the synthesis of these polymers, delve into the fundamental mechanisms governing their degradation, present detailed protocols for standardized biodegradability assessment, and discuss their application in controlled drug delivery systems.

Introduction: The Case for Crotonic Acid-Based Polymers

Crotonic acid (trans-2-butenoic acid) is an attractive building block for polymer synthesis due to its versatile chemical structure, featuring both a carboxylic acid group and a carbon-carbon double bond. This structure allows for its incorporation into polymer chains via various polymerization techniques. A significant advantage of crotonic acid is its potential for bio-based production through the thermal degradation of polyhydroxyalkanoates (PHAs) like poly(3-hydroxybutyrate) (PHB), which are produced by microbial fermentation.[1][2][3][4] This bio-based route offers a more sustainable alternative to traditional petroleum-based monomers.[5]

Polymers and copolymers of crotonic acid, such as poly(vinyl acetate-co-crotonic acid), have found applications in cosmetics, adhesives, and coatings.[6] More importantly for the pharmaceutical and biomedical fields, their tunable properties and inherent biodegradability make them excellent candidates for developing advanced drug delivery systems.[6][7][8] Understanding and characterizing the biodegradation of these polymers is critical to designing materials that perform reliably in their intended application and degrade safely in the desired environment.

Synthesis of Crotonic Acid-Based Polymers

The presence of the vinyl group in crotonic acid allows it to participate in free-radical copolymerization with a variety of other vinyl monomers. While crotonic acid and its esters show a negligible ability to homopolymerize via common radical initiators, their copolymerization is well-established.[3]

Key Copolymerization Strategies

Copolymerization with Vinyl Acetate: The copolymerization of crotonic acid with vinyl acetate is a commercially significant process.[6] The resulting poly(vinyl acetate-co-crotonic acid) resins are soluble in alkaline solutions due to the presence of the carboxylic acid groups, a property that is exploited in applications like enteric coatings for oral drug delivery. The ratio of the two monomers is a critical parameter that dictates the polymer's solubility, thermal properties, and, consequently, its degradation profile.[5]

Copolymerization with Acrylamides and Acrylic Acids: Hydrogels based on copolymers of crotonic acid with acrylamide or acrylic acid have been extensively studied for controlled drug release.[7] These hydrogels can be synthesized via free radical polymerization using a crosslinking agent, such as ethylene glycol dimethacrylate (EGDMA). The resulting network structure allows for high water uptake, and the presence of crotonic acid moieties introduces pH-sensitivity and sites for hydrolytic degradation.[7]

Causality in Monomer Selection

The choice of comonomer is a deliberate strategy to impart specific properties.

  • Vinyl Acetate: Chosen for its ability to form copolymers with good film-forming properties and thermal stability. The ester groups in vinyl acetate also contribute to the overall hydrolytic susceptibility of the polymer.

  • Acrylic Acid/Acrylamide: Selected for their high hydrophilicity, which is essential for hydrogel formation and facilitates water penetration, a prerequisite for hydrolytic degradation.[7][9] The carboxylic acid groups from both crotonic and acrylic acid make the hydrogels pH-responsive.

Core Mechanisms of Biodegradation

The degradation of crotonic acid-based polymers, particularly those containing ester linkages either from crotonic acid itself or from comonomers like vinyl acetate, proceeds primarily through two interconnected mechanisms: hydrolytic degradation and enzymatic degradation.

Hydrolytic Degradation

Hydrolysis is the chemical breakdown of the polymer backbone through reaction with water, leading to chain scission and a reduction in molecular weight.[10] For polyesters, this involves the cleavage of ester bonds.[10][11][12][13][14]

  • Mechanism: The process is often initiated by water molecules attacking the carbonyl carbon of the ester group. This reaction can be catalyzed by acids or bases. The acidic by-products generated from the cleavage of ester bonds can have an "autocatalytic" effect, accelerating further degradation within the polymer matrix.[12]

  • Influencing Factors:

    • Hydrophilicity: Polymers with higher water uptake, such as hydrogels, exhibit faster hydrolysis rates because water can more readily access the ester linkages.[11]

    • Crystallinity: Degradation typically occurs more rapidly in the amorphous regions of a polymer, as the polymer chains are less densely packed, allowing for easier water penetration. Highly crystalline domains are more resistant to hydrolysis.[15][16][17]

    • Temperature and pH: Higher temperatures increase the rate of hydrolysis. The pH of the surrounding environment also plays a crucial role, with degradation rates often being higher in acidic or alkaline conditions compared to neutral pH.

Hydrolytic_Degradation cluster_polymer Polymer Chain with Ester Linkage P1 ...-CH-CH(R)-O-C(=O)-... Products Shorter Polymer Chains + Carboxylic Acid & Alcohol End Groups P1->Products Ester Bond Cleavage H2O H₂O H2O->P1 H_plus H⁺ / OH⁻ (Catalyst) H_plus->P1

Caption: Mechanism of hydrolytic degradation of a polyester.

Enzymatic and Microbial Degradation

In biologically active environments like soil, compost, or the human body, microorganisms (e.g., bacteria, fungi) and their secreted enzymes play a pivotal role in polymer degradation.[17][18][19][20]

  • Mechanism: The process typically begins with the colonization of the polymer surface by microorganisms. These microbes secrete extracellular enzymes, such as esterases and lipases, that catalyze the hydrolysis of the ester bonds in the polymer chain.[17] This initial enzymatic attack breaks the polymer down into smaller, water-soluble oligomers and monomers. These smaller molecules can then be transported into the microbial cells and utilized as a carbon and energy source, ultimately being mineralized to carbon dioxide (CO₂), water (H₂O), and biomass under aerobic conditions, or methane (CH₄) under anaerobic conditions.[17][21]

Microbial_Degradation_Pathway Polymer Crotonic Acid Polymer Oligomers Soluble Oligomers & Monomers Polymer->Oligomers Enzymatic Hydrolysis Microbes Microorganisms (Bacteria, Fungi) Enzymes Extracellular Enzymes (e.g., Esterases) Microbes->Enzymes Secretion Enzymes->Polymer Metabolism Microbial Metabolism Oligomers->Metabolism Assimilation Metabolism->Microbes Growth EndProducts CO₂ + H₂O + Biomass (Aerobic) Metabolism->EndProducts

Caption: Simplified pathway of microbial degradation of polymers.

Standardized Methodologies for Assessing Biodegradability

To ensure reproducibility and comparability of results, the biodegradability of polymers must be assessed using standardized test methods. These protocols simulate specific environmental conditions and quantify the extent and rate of degradation.[22]

General Experimental Workflow

The assessment of a polymer's biodegradability follows a logical sequence of standardized tests, often starting with disintegration and moving to ultimate biodegradation (mineralization).

Biodegradability_Workflow start Polymer Sample (Film, Powder) char Initial Characterization (MW, TGA, DSC, FTIR) start->char disintegration Disintegration Test (e.g., ISO 20200) char->disintegration mineralization Ultimate Biodegradation Test (e.g., ASTM D5338, ISO 17556) disintegration->mineralization Sieved Residue ecotoxicity Ecotoxicity Analysis (e.g., Plant Growth Test) mineralization->ecotoxicity Final Compost/Soil end Biodegradability Assessment ecotoxicity->end

Caption: General workflow for assessing polymer biodegradability.

Aerobic Biodegradation in Soil

This test determines the ultimate aerobic biodegradability of plastic materials in soil by measuring the carbon dioxide evolved over time.[23]

Protocol: Modified ISO 17556 / ASTM D5988-18

  • Principle: The test material is mixed with a standardized or natural soil. The amount of CO₂ evolved from the microbial metabolism of the polymer is measured and compared to the theoretical maximum amount of CO₂ (ThCO₂) that can be produced from the material.[23]

  • Step-by-Step Methodology:

    • Material Preparation: The polymer sample is prepared in a form that maximizes surface area (e.g., powder or thin film). Determine its total organic carbon content to calculate the ThCO₂.

    • Inoculum (Soil): Use a standard sandy-loam soil with a known microbial population, pH, and moisture content. The soil should be sieved to remove large particles.[21]

    • Test Setup: Place a known amount of the test polymer and soil into sealed vessels (respirometers). Include three types of vessels:

      • Test Vessels: Soil + Polymer Sample.

      • Positive Control: Soil + A readily biodegradable reference material (e.g., cellulose).

      • Blank Vessels: Soil only (to measure background respiration).

    • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 22 ± 2 °C) and maintain the soil moisture at 40-60% of its total water-holding capacity.[21][23] Aerate the vessels with CO₂-free air.

    • CO₂ Measurement: Continuously or periodically measure the CO₂ produced in each vessel. This can be done using an infrared (IR) gas analyzer or by trapping the CO₂ in a Ba(OH)₂ or NaOH solution and titrating the remaining base.

    • Duration: The test is continued until the CO₂ evolution rate has plateaued, typically for 60 to 180 days, or longer.[21]

    • Calculation: The percentage of biodegradation is calculated as: % Biodegradation = [(Cumulative CO₂ from Test) - (Cumulative CO₂ from Blank)] / ThCO₂ * 100

Aerobic Biodegradation under Controlled Composting Conditions

This method simulates an industrial composting environment to determine the rate and degree of aerobic biodegradation.

Protocol: ASTM D5338 / ISO 14855

  • Principle: The test material is exposed to an inoculum derived from municipal solid waste compost under thermophilic conditions (58 ± 2 °C). Biodegradation is quantified by measuring the evolved CO₂.[22][24]

  • Step-by-Step Methodology:

    • Material Preparation: As in the soil test, prepare the sample and determine its organic carbon content.

    • Inoculum (Compost): Use mature, stable compost from a municipal or industrial facility as the microbial source. Ensure it meets specific criteria for pH, moisture, and volatile solids content.

    • Test Setup: Mix the test material with the inoculum and a bulking agent (if needed) in respirometer vessels. Include test, positive control (cellulose), and blank vessels.

    • Incubation: Maintain the vessels at a thermophilic temperature (58 ± 2 °C). Control aeration with CO₂-free, humidified air to maintain aerobic conditions.[24]

    • CO₂ Measurement: Quantify the evolved CO₂ as described in the soil test protocol.

    • Duration: The standard test duration is 45 to 180 days.[24]

    • Validation & Calculation: The test is valid if the positive control shows >70% biodegradation. The percentage of biodegradation for the test sample is calculated using the same formula as in the soil test. Additionally, a disintegration test (ISO 20200) is often run in parallel, where after 12 weeks, at least 90% of the material (by dry weight) must pass through a 2 mm sieve.[22][25]

Data Presentation: Standard Biodegradation Test Parameters
ParameterSoil Biodegradation (ISO 17556)Composting (ASTM D5338)
Temperature 20-28 °C (Mesophilic)58 ± 2 °C (Thermophilic)
Inoculum Natural SoilMature Compost
Duration Up to 2 years180 days (max)
Measurement CO₂ evolution or O₂ consumptionCO₂ evolution
Key Endpoint % Mineralization (Ultimate Biodegradation)% Mineralization & Disintegration
Reference CelluloseCellulose

Applications in Drug Development

The inherent biodegradability and biocompatibility of crotonic acid-based polymers make them highly suitable for advanced drug delivery systems.[8]

  • Controlled Release Matrices: Copolymers of crotonic acid, particularly in the form of hydrogels, can serve as matrices for the controlled release of therapeutic agents.[7] The degradation of the polymer matrix is a key mechanism for drug release. As the polymer hydrolyzes and erodes, the entrapped drug is slowly released over a prolonged period. This is advantageous for reducing dosing frequency and maintaining therapeutic drug levels.[8]

  • pH-Responsive Systems: The carboxylic acid groups from crotonic acid impart a pH-sensitive character to the polymer.[9] In the acidic environment of the stomach, the carboxyl groups are protonated, causing the hydrogel to remain in a collapsed state, thus protecting the drug. Upon entering the more neutral or alkaline environment of the small intestine, the carboxyl groups deprotonate, leading to swelling of the hydrogel and subsequent drug release. This makes these polymers ideal for enteric-coated formulations.

  • Temporary Scaffolds in Tissue Engineering: Biodegradable polymers can be used as temporary scaffolds that provide mechanical support for tissue regeneration. As new tissue forms, the polymer scaffold gradually degrades and is absorbed by the body, eliminating the need for surgical removal.

Conclusion and Future Outlook

Polymers derived from crotonic acid represent a versatile and sustainable class of materials with significant potential in biomedical and pharmaceutical applications. Their biodegradability, which can be tuned by copolymerization, is a key feature that enables their use in controlled drug delivery and other advanced applications. The degradation is primarily driven by hydrolytic and enzymatic cleavage of ester bonds, a process that can be reliably quantified using standardized methodologies like ASTM D5338 and ISO 17556.

Future research should focus on expanding the library of crotonic acid copolymers to further refine control over degradation kinetics. Investigating the influence of polymer architecture (e.g., block vs. random copolymers) on degradation profiles will be crucial. Furthermore, a deeper understanding of the enzymatic pathways involved and the identification of specific microbial strains capable of efficiently degrading these polymers will accelerate their development for a wider range of applications, contributing to the advancement of sustainable and effective healthcare solutions.

References

  • RSC Publishing. Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation. Retrieved from [Link]

  • University of Baghdad Digital Repository. Synthesis and Polymerization of Crotonic acid – co-Proflavin and substituted with different acid anhydride. Retrieved from [Link]

  • ResearchGate. Degradation of ester bond based polymers. (a) Hydrolytic cleavage of.... Retrieved from [Link]

  • ResearchGate. Pantoprazole-Na Release from Poly(acrylamide-co-crotonic acid) and Poly(acrylic acid-co-crotonic acid) Hydrogels. Retrieved from [Link]

  • MDPI. Comparative Investigation on the Soil Burial Degradation Behaviour of Polymer Films for Agriculture before and after Photo-Oxidation. Retrieved from [Link]

  • ASTM International. (2004, January 3). D6954 Standard Guide for Exposing and Testing Plastics that Degrade in the Environment by a Combination of Oxidation and Biodegradation. Retrieved from [Link]

  • ACS Publications. (2024, March 8). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. Retrieved from [Link]

  • MDPI. (2022, April 30). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Retrieved from [Link]

  • BPC Instruments. Biodegradability & Compostability. Retrieved from [Link]

  • Frontiers. (2023, May 15). Biodegradation of polyvinyl chloride by Citrobacter koseri isolated from superworms (Zophobas atratus larvae). Retrieved from [Link]

  • ACS Publications. (2023, January 4). Crotonic Acid Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Retrieved from [Link]

  • ACS Publications. Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. Retrieved from [Link]

  • ResearchGate. Biodegradation of polyvinyl alcohol by a mixed microbial culture. Retrieved from [Link]

  • National Institutes of Health (NIH). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. Retrieved from [Link]

  • Aropha. ASTM D5338: Composting of Plastics Measured by CO2 Evolution. Retrieved from [Link]

  • ACS Publications. (2024, June 10). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Retrieved from [Link]

  • Journal of Sustainability Science and Management. SOIL BURIAL DEGRADATION OF STARCH-BASED FILMS ON MICROBIAL LOAD AND PLANT GROWTH. Retrieved from [Link]

  • Kono Chem Co.,Ltd. (2022, August 25). What Are The Specific Applications Of Crotonic Acid?. Retrieved from [Link]

  • ScienceDirect. Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions. Retrieved from [Link]

  • BioSphere Plastic. Biodegradable Testing Methods and Standards. Retrieved from [Link]

  • National Institutes of Health (NIH). Polymers for Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. Biodegradability: soil burial degradation test of the films. The soil.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, May 16). Biodegradation of polyvinyl chloride by Citrobacter koseri isolated from superworms (Zophobas atratus larvae). Retrieved from [Link]

  • BOKEN QUALITY EVALUATION INSTITUTE. (2024, January 12). Aerobic Biodegradation Test for Plastics. Retrieved from [Link]

  • National Institutes of Health (NIH). Hydrolytic Degradation and Erosion of Polyester Biomaterials. Retrieved from [Link]

  • ScienceDirect. Organocatalytic depolymerization of poly(3-hydroxybutyrate) to crotonic acid. Retrieved from [Link]

  • bepls.com. Biodegradation of Polyvinyl Chloride Film by Bacterial Consortium isolated from various contaminated sites of Gwalior. Retrieved from [Link]

  • AIP Publishing. Soil Burial Method for Plastic Degradation Performed By Pseudomonas PL-01, Bacillus PL-01, and Indigenous Bacteria. Retrieved from [Link]

  • ACS Publications. (2023, January 4). Crotonic Acid Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, March 27). Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. Retrieved from [Link]

  • ResearchGate. (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Retrieved from [Link]

  • Fiveable. Hydrolytic degradation | Polymer Chemistry Class Notes. Retrieved from [Link]

  • MDPI. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Retrieved from [Link]

  • National Institutes of Health (NIH). Microbial and Enzymatic Degradation of Synthetic Plastics. Retrieved from [Link]

  • Indian Centre for Plastics in the Environment. ICPE ASTM standard for Bio-degradable plastic. Retrieved from [Link]

  • MDPI. (2022, December 7). Natural Polymeric Nanoparticles for Drug Delivery in Osteoarthritis. Retrieved from [Link]

  • ETH Zurich Research Collection. (2023, October 21). A Holistic View on Polymer Biodegradation in Natural and Engineered Environments. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, November 16). Synthesis, Characterization, and Soil Burial Degradation of Biobased Polyurethanes. Retrieved from [Link]

  • ResearchGate. Hydrolytic degradation of the polymer via the cleavage of ester bonds.... Retrieved from [Link]

  • National Institutes of Health (NIH). Laboratory Test Methods to Determine the Degradation of Plastics in Marine Environmental Conditions. Retrieved from [Link]

  • YouTube. (2025, May 7). Is Polyvinyl Alcohol Homopolymer Biodegradable?. Retrieved from [Link]

  • YouTube. (2022, June 10). Enzymatic Degradation of PET (Polyester) for Infinite Recycling. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Characterization of Poly(isopropyl crotonate) for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Poly(isopropyl crotonate) (PiPC) is emerging as a polymer of significant interest within the pharmaceutical and drug delivery sectors. Its unique physicochemical properties, including biocompatibility and tunable degradation kinetics, position it as a promising candidate for the formulation of novel drug delivery systems. As with any polymeric excipient, a thorough understanding of its molecular weight distribution and thermal properties is paramount to ensuring product performance, stability, and regulatory compliance. This application note provides a detailed guide for the characterization of PiPC using Gel Permeation Chromatography (GPC) for molecular weight analysis and Differential Scanning Calorimetry (DSC) for the determination of its thermal characteristics, specifically the glass transition temperature (Tg).

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the scientific rationale behind critical experimental parameters.

Part 1: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

The molecular weight and molecular weight distribution of a polymer are fundamental properties that directly influence its mechanical strength, solubility, and degradation profile. GPC, a size-exclusion chromatography technique, separates polymer molecules based on their hydrodynamic volume in solution, providing a comprehensive profile of the molecular weight distribution.[1]

Scientific Rationale for GPC Analysis

In GPC, a polymer solution is passed through a column packed with porous beads.[2] Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains permeate the pores to varying extents and have a longer elution time.[1][2] This separation by size allows for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[2]

Experimental Protocol: GPC Analysis of PiPC

1. Materials and Equipment:

  • GPC System: An Agilent 1260 Infinity II Multi-Detector GPC/SEC System or equivalent, equipped with a refractive index (RI) detector.

  • GPC Column: Agilent PLgel MIXED-D column or equivalent, suitable for the analysis of polar polymers in organic solvents.

  • Mobile Phase: HPLC-grade tetrahydrofuran (THF).

  • Calibration Standards: Narrow polydispersity polystyrene or polymethyl methacrylate (PMMA) standards are commonly used.[3] Given the polar nature of PiPC, PMMA standards may provide a more accurate relative molecular weight determination.

  • Sample: Poly(isopropyl crotonate), dried under vacuum to remove residual solvent.

  • Vials: 2 mL autosampler vials with septa.

  • Filters: 0.2 µm PTFE syringe filters.

2. Mobile Phase Preparation:

  • Filter and degas the HPLC-grade THF before use to prevent bubbles in the system and to remove particulate matter that could damage the column.

3. Calibration Curve Generation:

  • Prepare a series of at least five PMMA standards of known molecular weights, covering the expected molecular weight range of the PiPC sample.

  • Dissolve the standards in THF to a concentration of approximately 1-2 mg/mL.[4] Allow sufficient time for complete dissolution, which can be several hours for high molecular weight standards.[5]

  • Inject the standards into the GPC system and record the elution times.

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the elution time.

4. Sample Preparation:

  • Accurately weigh 5-10 mg of the dried PiPC sample.[6]

  • Dissolve the sample in THF to a final concentration of 2-10 mg/mL.[6]

  • Allow the sample to dissolve completely with gentle agitation. Avoid vigorous shaking or sonication, which can cause polymer chain scission.[7] Dissolution may take several hours.[4]

  • Filter the dissolved sample through a 0.2 µm PTFE syringe filter directly into an autosampler vial.[4]

5. GPC Analysis:

  • Set the column temperature to 35 °C to ensure good solubility and reproducible results.

  • Set the mobile phase flow rate to 1.0 mL/min.

  • Inject the prepared PiPC sample solution.

  • Collect the data from the RI detector.

6. Data Analysis:

  • Using the GPC software, integrate the chromatogram of the PiPC sample.

  • Determine the Mn, Mw, and PDI of the PiPC sample relative to the PMMA calibration curve.

Data Presentation: GPC Results

The results of the GPC analysis can be summarized in a table for clarity and easy comparison between different batches or formulations of PiPC.

ParameterValue
Number-Average Molecular Weight (Mn)e.g., 25,000 g/mol
Weight-Average Molecular Weight (Mw)e.g., 45,000 g/mol
Polydispersity Index (PDI)e.g., 1.8
GPC Experimental Workflow Diagram

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start prep_mobile Prepare Mobile Phase (THF) start->prep_mobile prep_cal Prepare Calibration Standards (PMMA) start->prep_cal prep_sample Prepare PiPC Sample start->prep_sample dissolve_cal Dissolve Standards prep_cal->dissolve_cal dissolve_sample Dissolve Sample prep_sample->dissolve_sample inject_cal Inject Standards dissolve_cal->inject_cal filter_sample Filter Sample (0.2 µm PTFE) dissolve_sample->filter_sample inject_sample Inject PiPC Sample filter_sample->inject_sample gen_cal Generate Calibration Curve inject_cal->gen_cal acquire_data Acquire Data (RI Detector) inject_sample->acquire_data process_data Process Chromatogram acquire_data->process_data calc_mw Calculate Mn, Mw, PDI process_data->calc_mw end End calc_mw->end

Caption: Workflow for GPC analysis of PiPC.

Part 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)

The thermal properties of a polymer, particularly its glass transition temperature (Tg), are critical for understanding its physical state, stability, and processing behavior. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8] This transition is a key parameter for drug delivery applications as it can influence drug release rates and the physical stability of the formulation.

Scientific Rationale for DSC Analysis

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] During a phase transition, such as the glass transition, the heat capacity of the polymer changes, resulting in a step-like change in the heat flow signal.[10] This allows for the precise determination of the Tg.

Experimental Protocol: DSC Analysis of PiPC

1. Materials and Equipment:

  • DSC Instrument: A TA Instruments Q2000 DSC or equivalent.

  • Sample Pans: Aluminum DSC pans and lids.

  • Crimper: For sealing the DSC pans.

  • Sample: Poly(isopropyl crotonate), dried under vacuum.

  • Purge Gas: High-purity nitrogen.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the dried PiPC sample directly into an aluminum DSC pan.

  • Hermetically seal the pan using a crimper. This prevents any loss of volatile components during the analysis.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Analysis:

  • Place the sample and reference pans into the DSC cell.

  • Set the nitrogen purge gas flow rate to 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • The following temperature program is recommended to erase the thermal history of the sample and obtain a clear glass transition:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to 150 °C. (This first heating scan removes thermal history).

    • Isothermal for 5 minutes.

    • Ramp at 10 °C/min to -20 °C.

    • Isothermal for 5 minutes.

    • Ramp at 10 °C/min to 150 °C. (The second heating scan is used for analysis).

4. Data Analysis:

  • Analyze the data from the second heating scan using the instrument's software.

  • The glass transition temperature (Tg) is typically determined as the midpoint of the step change in the heat flow curve.

Data Presentation: DSC Results

The key thermal property obtained from the DSC analysis should be presented clearly.

Thermal PropertyValue
Glass Transition Temperature (Tg)e.g., 85 °C
DSC Experimental Workflow Diagram

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start weigh_sample Weigh PiPC Sample (5-10 mg) start->weigh_sample prep_ref Prepare Empty Reference Pan start->prep_ref seal_pan Seal Sample in Aluminum Pan weigh_sample->seal_pan load_dsc Load Sample and Reference into DSC seal_pan->load_dsc prep_ref->load_dsc run_program Run Temperature Program load_dsc->run_program analyze_scan Analyze Second Heating Scan run_program->analyze_scan determine_tg Determine Tg analyze_scan->determine_tg end End determine_tg->end

Sources

Application Notes & Protocols: A Guide to the Copolymerization of Isopropyl Crotonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the copolymerization of isopropyl crotonate (iPC). Isopropyl crotonate, a β-substituted acrylate, presents unique challenges and opportunities in polymer synthesis due to its steric hindrance and electronic effects, which significantly lower its reactivity in homopolymerization. However, its incorporation into copolymers can impart valuable properties, including modified thermal characteristics and tailored solubility. This guide delves into the fundamental principles of iPC copolymerization, offers detailed, field-proven protocols for both free-radical and controlled polymerization techniques, and outlines essential characterization methods to validate experimental success.

Introduction: The Rationale for Isopropyl Crotonate Copolymerization

Isopropyl crotonate (iPC) is an unsaturated ester that belongs to the class of crotonates, which are constitutional isomers of the more commonly used methacrylates. Unlike methacrylates, the β-substitution on the double bond in crotonates renders them highly resistant to free-radical homopolymerization under conventional conditions[1]. This reluctance to self-propagate is a critical mechanistic point; the steric bulk near the reactive site and the stability of the resulting radical species hinder chain growth.

However, this low reactivity can be leveraged in copolymerization. When paired with a more reactive comonomer, iPC can be incorporated into polymer chains, often in an alternating or statistically random fashion. This allows for the precise tuning of polymer properties. For instance, the copolymerization of crotonic acid (a related compound) and its esters with vinyl acetate has been extensively explored for applications in cosmetics, particularly as film-forming agents in hairsprays, and in pharmaceutical tablet coatings[2][3]. The inclusion of the crotonate moiety can enhance adhesion, modify glass transition temperature (Tg), and alter the hydrophilicity of the final material.

This guide will focus on two primary synthetic routes: traditional free-radical polymerization, which is robust and widely applicable, and group-transfer polymerization (GTP), a controlled method for synthesizing polymers with well-defined architectures[4][5].

Fundamental Principles: Understanding Reactivity Ratios

The behavior of two monomers in a copolymerization reaction is best described by their reactivity ratios, r₁ and r₂. These ratios compare the rate constant of a propagating radical adding its own type of monomer to the rate constant of it adding the other monomer.

  • If r₁ > 1 , the radical M₁• prefers to add another M₁ monomer.

  • If r₁ < 1 , the radical M₁• prefers to add an M₂ monomer.

  • If r₁ ≈ 1 , there is no preference.

  • If r₁ ≈ 0 , the radical M₁• exclusively adds the M₂ monomer.

For crotonates (M₂), the reactivity ratio (r₂) is typically very low, often approaching zero, when copolymerized with more reactive monomers like vinyl acetate or acrylates[3]. This has a profound impact on the copolymer structure, often preventing the formation of long sequences of crotonate units and favoring the incorporation of single crotonate units between comonomer units.

Logical Flow: From Monomer Reactivity to Copolymer Structure

G cluster_monomers Monomer Characteristics cluster_reactivity Reactivity Ratios (r) cluster_copolymer Resulting Copolymer Structure M1 Comonomer (M1) e.g., Vinyl Acetate (High Reactivity) R1 r1 = k11/k12 (Typically > 1 or ~1) M1->R1 Self-propagation R2 r2 = k22/k21 (Typically ≈ 0) M1->R2 Cross-propagation M2 Isopropyl Crotonate (M2) (Low Reactivity) M2->R1 Cross-propagation M2->R2 Self-propagation (Very Slow) Structure Tendency towards Random or Alternating Structure R1->Structure R2->Structure

Caption: Relationship between monomer reactivity and copolymer microstructure.

Application Protocol 1: Free-Radical Solution Copolymerization of Isopropyl Crotonate (iPC) and Vinyl Acetate (VA)

This protocol details a standard free-radical copolymerization in a solvent, a common and versatile method for synthesizing copolymers of iPC. Vinyl acetate is chosen as the comonomer due to the extensive documentation of its copolymerization with crotonic acid and its derivatives[6][7].

Principle: This process utilizes a thermally initiated radical initiator (AIBN) to start the polymerization of the two monomers in a suitable solvent (toluene). The reaction is conducted under an inert atmosphere to prevent oxygen from inhibiting the radical process. The resulting copolymer composition will be governed by the initial monomer feed ratio and their respective reactivity ratios.

Materials:

Reagent CAS Number Purity Supplier
Isopropyl Crotonate (iPC) 6284-46-4 >98% TCI, etc.[8]
Vinyl Acetate (VA) 108-05-4 >99% Major Chemical Suppliers
Azobisisobutyronitrile (AIBN) 78-67-1 >98% Major Chemical Suppliers
Toluene 108-88-3 Anhydrous Major Chemical Suppliers
Methanol 67-56-1 ACS Grade Major Chemical Suppliers

| Hydroquinone | 123-31-9 | >99% | Major Chemical Suppliers |

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen/argon inlet

  • Temperature controller and thermocouple

  • Glass syringes and needles

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Monomer Purification:

    • Vinyl Acetate: The inhibitor (typically hydroquinone) must be removed just before use. Pass the monomer through a column of activated basic alumina.

    • Isopropyl Crotonate: Distill under reduced pressure from calcium hydride to remove any water and inhibitor[5].

    • Causality: Inhibitors are added to monomers to prevent spontaneous polymerization during storage. They must be removed as they will quench the radicals needed for the reaction, leading to long induction periods or complete failure of the polymerization.

  • Reaction Setup:

    • Assemble the three-neck flask with the condenser, a rubber septum, and a nitrogen/argon inlet connected to a bubbler.

    • Flame-dry the entire apparatus under vacuum and then backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: Oxygen is a diradical that can react with the propagating radicals, inhibiting the polymerization. An inert atmosphere is crucial for reproducible results and achieving high molecular weight.

  • Polymerization:

    • To the flask, add AIBN (e.g., 0.05 g, 0.3 mmol) and anhydrous toluene (e.g., 50 mL) via syringe.

    • Add the purified vinyl acetate (e.g., 10.0 g, 116 mmol) and isopropyl crotonate (e.g., 4.97 g, 39 mmol) to achieve a desired molar ratio (e.g., 75:25 VA:iPC).

    • Stir the mixture at room temperature to ensure complete dissolution.

    • Heat the reaction mixture to 70 °C using the heating mantle and temperature controller.

    • Allow the reaction to proceed for 8-12 hours. The solution will become noticeably more viscous.

    • Causality: 70 °C is an appropriate temperature for AIBN, which has a 10-hour half-life of around 65 °C. This ensures a steady supply of initiating radicals throughout the polymerization.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a large beaker containing a stirred, large excess of a non-solvent, such as methanol or hexane (approx. 500 mL). The copolymer will precipitate as a white solid.

    • Causality: The copolymer is soluble in toluene but insoluble in methanol. This step separates the polymer from unreacted monomers, the initiator fragments, and the solvent.

    • Allow the precipitate to settle, then decant the supernatant.

    • Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate into the non-solvent. Repeat this step twice to ensure high purity.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Workflow: Free-Radical Copolymerization

G A Monomer Purification (Remove Inhibitors) B Reaction Setup (Inert Atmosphere) A->B C Polymerization (Toluene, 70°C, 8-12h) B->C D Precipitation (Isolate Polymer in Methanol) C->D E Purification (Redissolve & Re-precipitate) D->E F Drying (Vacuum Oven) E->F G Characterization (NMR, GPC, DSC) F->G

Caption: Standard workflow for synthesis and characterization of copolymers.

Application Protocol 2: Organo-Catalyzed Group-Transfer Polymerization (GTP) of iPC

GTP is a living polymerization technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ). This method is particularly effective for alkyl crotonates[4][5].

Principle: This GTP process uses a silyl ketene acetal as an initiator and an organic superacid as a catalyst. The polymerization proceeds through a concerted associative mechanism, allowing for sequential monomer addition to form block copolymers if desired. The reaction is highly sensitive to moisture and requires stringent anhydrous conditions.

Materials:

Reagent CAS Number Purity/Source
Isopropyl Crotonate (iPC) 6284-46-4 Purified as per Protocol 1
Methyl Methacrylate (MMA) 80-62-6 Purified via alumina column
1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) 31469-15-5 >95%, as initiator
C₆F₅CH(SO₂CF₃)₂ N/A Organic superacid catalyst, synthesized or procured[9]
Dichloromethane (DCM) 75-09-2 Anhydrous, distilled from CaH₂

| Hexane | 110-54-3 | ACS Grade |

Equipment:

  • Schlenk flask and Schlenk line

  • Glovebox (recommended for handling catalyst and initiator)

  • Low-temperature bath/cryostat

  • Magnetic stirrer

  • Gas-tight syringes

Procedure:

  • Preparation (Strictly Anhydrous):

    • All glassware must be rigorously flame-dried under high vacuum and backfilled with argon. All transfers of reagents should be performed under inert atmosphere using gas-tight syringes or in a glovebox.

    • Causality: The initiator and the active propagating chain end are highly reactive towards protic impurities like water. Any moisture will terminate the polymerization, leading to a loss of control over the molecular weight and a broadening of the distribution.

  • Polymerization:

    • In a Schlenk flask, dissolve the organic acid catalyst in anhydrous DCM (e.g., 10 mL) to make a stock solution.

    • In the main reaction flask, add anhydrous DCM (e.g., 40 mL) and cool the solution to -40 °C using a cryostat.

    • Add the initiator, MTS, via syringe.

    • Add a portion of the catalyst solution via syringe to activate the polymerization.

    • Slowly add the purified isopropyl crotonate (and any comonomer like MMA) to the reaction flask over 10-20 minutes.

    • Stir the reaction at -40 °C for 24 hours.

    • Causality: The low temperature (-40 °C) is crucial for controlling the reaction rate and minimizing side reactions, which preserves the "living" nature of the polymerization[5].

  • Termination and Isolation:

    • Terminate the reaction by adding a small amount of methanol.

    • Allow the flask to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of hexane.

    • Purify by redissolving in DCM and re-precipitating.

    • Dry the final polymer under vacuum at 50 °C.

Essential Characterization of Copolymers

Validating the synthesis requires confirming the incorporation of both monomers and characterizing the physical properties of the resulting copolymer.

A. Nuclear Magnetic Resonance (¹H NMR) - For Composition Analysis

  • Principle: ¹H NMR spectroscopy is used to determine the molar ratio of the monomers incorporated into the copolymer chain. By integrating characteristic peaks unique to each monomer unit, the copolymer composition can be calculated.

  • Procedure: Dissolve a small sample (10-15 mg) of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Interpretation (for VA-co-iPC):

    • Poly(vinyl acetate) units: A broad peak around 4.8-5.1 ppm corresponds to the methine proton (-CH-) adjacent to the acetate group. The methyl protons of the acetate group appear around 2.0-2.1 ppm.

    • Poly(isopropyl crotonate) units: The methine proton of the isopropyl group (-OCH(CH₃)₂) will appear as a septet around 4.9-5.0 ppm (often overlapping with the VA peak), while the methyl protons of the isopropyl group will appear as a doublet around 1.2 ppm.

B. Gel Permeation Chromatography (GPC) - For Molecular Weight and Dispersity

  • Principle: GPC (also known as Size Exclusion Chromatography, SEC) separates polymer chains based on their hydrodynamic volume in solution. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).

  • Expected Results:

    • Free-Radical Polymerization: Typically yields polymers with a broad molecular weight distribution (Đ > 1.5).

    • Group-Transfer Polymerization: Should yield polymers with a narrow distribution (Đ < 1.3), confirming the controlled nature of the synthesis.

C. Differential Scanning Calorimetry (DSC) - For Thermal Properties

  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), which is a key characteristic of amorphous polymers.

  • Data Interpretation: A single, sharp Tg value indicates a random copolymer, suggesting successful incorporation of both monomers into the same polymer chains. The value of the Tg will typically be intermediate between the Tg of the respective homopolymers, providing further evidence of copolymerization. Copolymers of alkyl crotonates can have relatively high Tg values[4].

Summary of Expected Copolymer Characteristics
PropertyFree-Radical (VA-co-iPC)GTP (MMA-co-iPC)Rationale
Composition Dependent on feed ratio & reactivityClose to feed ratioGTP offers better control over incorporation.
Dispersity (Đ) > 1.5< 1.3GTP is a controlled/'living' polymerization.
Glass Transition (Tg) Single, intermediate TgSingle, intermediate TgIndicates a homogeneous, random copolymer.

References

  • Monsanto Chemicals Ltd. (1957). Suspension polymerization of vinyl acetate and crotonic acid. US Patent 2,795,573A.
  • The Goodyear Tire & Rubber Company. (2014). Copolymers including biobased monomers and methods of making and using same. US Patent 8,889,783B2.
  • Noel, L. F. J., et al. (1994). Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, and vinyl 2-ethylhexanoate. Pure. URL: [Link]

  • Lesielle. VA/Crotonates copolymer in skincare, What is?. Lesielle Cosmetics. URL: [Link]

  • ResearchGate. Copolymer of vinyl acetate and crotonic acid (CTFA name: VA/Crotonates copolymer). URL: [Link]

  • Fiume, M. Z., et al. (2006). Safety Assessment of VA/Crotonates Copolymer as Used in Cosmetics. International Journal of Toxicology. URL: [Link]

  • National Center for Biotechnology Information. Isopropyl crotonate, (E)-. PubChem Compound Database. URL: [Link]

  • Ruiz-Molina, A., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. Journal of the American Chemical Society. URL: [Link]

  • Imada, M., Takenaka, Y., & Abe, H. (2021). Copolymers incorporated with β-substituted acrylate synthesized by organo-catalyzed group-transfer polymerization. Polymer Journal. URL: [Link]

  • Takenaka, Y., & Abe, H. (2019). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules. URL: [Link]

  • Jorea, A., et al. (2023). Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation. Green Chemistry. URL: [Link]

  • Hoechst AG. (1986). Crotonate-containing copolymers, processes for their preparation and their use as thickeners in aqueous systems and as sizing agents. US Patent 4,569,965A.
  • ResearchGate. (2023). Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation. URL: [Link]

  • American Cyanamid. (1956). Process for copolymerizing acrylonitrile and acrylate esters. US Patent 2,771,461A.
  • Ruiz-Molina, A., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. PubMed. URL: [Link]

  • Rohm and Haas Company. (1983). Bulk polymerization process. EP Patent 0,096,901A2.
  • The Royal Society of Chemistry. (2023). Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint. Supporting Information. URL: [Link]

  • Ruiz-Molina, A., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ADDI. URL: [Link]

  • E3S Web of Conferences. (2023). Copolymerization of acrylonitrile with a nitrogen-containing ester. URL: [Link]

  • Singh, A. R., Lawrence, W. H., & Autian, J. (1972). Structure-toxicity relationships of acrylic monomers. Journal of Dental Research. URL: [Link]

  • D. H., et al. (2021). Process Characterization of Polyvinyl Acetate Emulsions Applying Inline Photon Density Wave Spectroscopy at High Solid Contents. MDPI. URL: [Link]

  • Rohm and Haas Company. (1984). Copolymers containing esters of crotonic acid, process for their preparation and their use as thickeners in aqueous systems and in dressings. EP Patent 0,121,230A1.
  • The Royal Society of Chemistry. (2013). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. URL: [Link]

  • CP Lab Safety. Isopropyl Crotonate, min 98% (GC), 100 ml. URL: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. URL: [Link]

Sources

Troubleshooting & Optimization

Low yield in the synthesis of isopropyl crotonate and how to improve it

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of isopropyl crotonate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this esterification process. Here, we move beyond standard protocols to provide in-depth troubleshooting, frequently asked questions, and an optimized experimental workflow, all grounded in established chemical principles.

Troubleshooting Guide: Addressing Low Yields in Isopropyl Crotonate Synthesis

This section is structured in a question-and-answer format to directly address the common issues encountered during the synthesis of isopropyl crotonate via Fischer esterification.

Question 1: My reaction seems to stall, and I'm getting a low conversion of crotonic acid. What is the likely cause?

Answer: The most probable cause is the presence of water in your reaction mixture, which is a byproduct of the esterification. The Fischer esterification is a reversible equilibrium reaction.[1] The accumulation of water can shift the equilibrium back towards the reactants (crotonic acid and isopropanol), thus limiting the yield of your desired isopropyl crotonate.[1]

Causality: According to Le Chatelier's principle, removing a product from a reaction at equilibrium will drive the reaction forward to produce more of that product. In this case, the continuous removal of water is essential to drive the reaction to completion and achieve a high yield of the ester.[1]

Solution:

  • Employ a Dean-Stark Apparatus: This is the most effective method for water removal.[1][2][3] By using a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane), you can continuously distill off the water as it is formed. The denser water separates in the trap, while the solvent returns to the reaction flask.[1][2]

  • Use a Drying Agent: For smaller-scale reactions, adding a suitable dehydrating agent like molecular sieves to the reaction mixture can absorb the water produced.[4]

  • Excess Alcohol: Using a large excess of isopropanol can also help to shift the equilibrium towards the product side.[1]

Question 2: I'm observing the formation of a viscous, polymeric material in my reaction flask. Why is this happening and how can I prevent it?

Answer: You are likely observing the polymerization of crotonic acid. The double bond in crotonic acid makes it susceptible to polymerization, especially under acidic conditions and at elevated temperatures.

Causality: The acidic catalyst used for the esterification can also initiate the polymerization of the α,β-unsaturated carboxylic acid.

Solution:

  • Control Reaction Temperature: Avoid excessively high temperatures. While heat is required to drive the esterification, prolonged exposure to high temperatures can promote polymerization. Monitor the reaction temperature closely and maintain it at the reflux temperature of your chosen solvent.

  • Add a Polymerization Inhibitor: Consider adding a small amount of a radical scavenger, such as hydroquinone, to the reaction mixture to suppress polymerization.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the progress of the reaction by techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

Question 3: The reaction is slow, and even with water removal, the yield is suboptimal. Could steric hindrance be a factor?

Answer: Yes, steric hindrance is a significant factor in this synthesis. Isopropanol is a secondary alcohol, which is more sterically hindered than a primary alcohol. This bulkiness around the hydroxyl group can slow down the nucleophilic attack of the alcohol on the protonated carboxylic acid.[5]

Causality: The tetrahedral intermediate formed during the esterification is sterically crowded. The bulky isopropyl group can destabilize this intermediate, leading to a higher activation energy and a slower reaction rate compared to esterifications with less hindered alcohols.

Solution:

  • Optimize Catalyst Choice and Concentration: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can be effective and are sometimes considered milder. Experimenting with the catalyst loading can also be beneficial; however, excessive acid can lead to side reactions.

  • Increase Reaction Time: Due to the slower reaction rate, a longer reaction time might be necessary compared to esterifications with primary alcohols. Again, monitor the reaction progress to determine the optimal time.

  • Alternative Synthesis Routes: If Fischer esterification consistently gives low yields, consider alternative methods such as reacting isopropyl alcohol with crotonyl chloride or crotonic anhydride. These methods are generally faster and not reversible, but the starting materials are more expensive and may require more stringent handling procedures.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in isopropyl crotonate synthesis.

TroubleshootingWorkflow Start Low Isopropyl Crotonate Yield CheckWater Is water being effectively removed? Start->CheckWater CheckPolymer Is polymerization occurring? CheckWater->CheckPolymer Yes UseDeanStark Implement/Optimize Dean-Stark setup CheckWater->UseDeanStark No ExcessAlcohol Use large excess of isopropanol CheckWater->ExcessAlcohol No CheckSteric Is the reaction rate too slow? CheckPolymer->CheckSteric No ControlTemp Lower reaction temperature CheckPolymer->ControlTemp Yes AddInhibitor Add polymerization inhibitor CheckPolymer->AddInhibitor Yes OptimizeCatalyst Optimize catalyst type/loading CheckSteric->OptimizeCatalyst Yes IncreaseTime Increase reaction time (with monitoring) CheckSteric->IncreaseTime Yes AlternativeRoute Consider alternative synthesis routes CheckSteric->AlternativeRoute Persistent Issue

Caption: A flowchart for troubleshooting low yield in isopropyl crotonate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Fischer esterification for isopropyl crotonate?

A1: The reaction proceeds through a series of protonation and deprotonation steps, which can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED).[1]

  • Protonation: The carbonyl oxygen of crotonic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.[1][4]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of isopropanol attacks the electrophilic carbonyl carbon.[4]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[1]

  • Deprotonation: The protonated ester is deprotonated to yield the final isopropyl crotonate and regenerate the acid catalyst.

The following diagram illustrates this mechanism.

FischerEsterification CrotonicAcid Crotonic Acid (CH3CH=CHCOOH) ProtonatedAcid Protonated Crotonic Acid CrotonicAcid->ProtonatedAcid + H+ Isopropanol Isopropanol ((CH3)2CHOH) H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate + Isopropanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O IsopropylCrotonate Isopropyl Crotonate (CH3CH=CHCOOCH(CH3)2) Protonated_Ester->IsopropylCrotonate - H+ H_plus_regen H+ (regenerated) Protonated_Ester->H_plus_regen Water Water (H2O)

Caption: The mechanism of Fischer esterification for isopropyl crotonate synthesis.

Q2: What are the ideal reaction conditions for this synthesis?

A2: The optimal conditions can vary, but a good starting point is to use a 1:3 to 1:5 molar ratio of crotonic acid to isopropanol. Toluene is a suitable solvent for azeotropic water removal with a Dean-Stark trap. The reaction should be heated to reflux. A catalytic amount of an acid catalyst, such as sulfuric acid or p-TsOH (typically 1-5 mol%), is required.

Q3: How do I purify the final product?

A3: The work-up procedure generally involves:

  • Neutralization: After cooling the reaction mixture, wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as this will produce CO2 gas.

  • Washing: Further wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Distillation: Purify the crude isopropyl crotonate by vacuum distillation to obtain the final product.

Q4: What are the key safety precautions for this reaction?

A4:

  • Isopropyl crotonate is a flammable liquid and vapor.[6][7] Keep it away from heat, sparks, and open flames.

  • It can cause skin and serious eye irritation.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Concentrated acids are corrosive and should be handled with extreme care.

Optimized Experimental Protocol

This protocol details a robust method for the synthesis of isopropyl crotonate, incorporating best practices to maximize yield.

Materials:

  • Crotonic acid

  • Isopropanol

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add crotonic acid (0.1 mol, 8.61 g) and isopropanol (0.3 mol, 23.0 mL).

  • Add toluene (100 mL) and p-TsOH monohydrate (0.005 mol, 0.95 g).

  • Assemble the Dean-Stark apparatus and reflux condenser on top of the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap (typically 4-6 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution. Repeat this washing.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the resulting crude ester by vacuum distillation to obtain pure isopropyl crotonate.

ParameterRecommended ValueRationale
Reactant Ratio (Isopropanol:Crotonic Acid) 3:1 to 5:1Drives the equilibrium towards the product.
Catalyst p-Toluenesulfonic acid (p-TsOH)Effective and often milder than sulfuric acid.
Solvent TolueneForms an azeotrope with water for efficient removal.
Temperature RefluxProvides the necessary activation energy for the reaction.
Water Removal Dean-Stark ApparatusEnsures continuous removal of water, maximizing yield.

References

  • Masterson, W. L. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Moya, C., et al. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Uniciencia. [Link]

  • Ghandi, K. (2021). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Zhou, J., & Wang, X. (2022). Process Design of Isopropyl Alcohol Synthesis Section of 80,000 Tons/Yea. American Journal of Science and Technology, 1(3), 91-95. [Link]

  • Larsson, A., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(10), 6474-6483. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol. (2009). Chemical Papers, 63(4). [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl crotonate, (E)-. PubChem. [Link]

  • Method for synthesizing isopropyl 3-aminocrotonate. (2015).
  • Giwa, A., & Giwa, S. O. (2014). Isopropyl Myristate Production Process Optimization Using Response Surface Methodology and MATLAB. Journal of Engineering, 2014, 1-7. [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. [Link]

  • Chemcess. (2023). Crotonic Acid: Properties, Reactions, Production And Uses. [Link]

  • JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • Davis, J. (2013). A Simple Dean-Stark Apparatus Explained. YouTube. [Link]

  • Process Design of Isopropyl Alcohol Synthesis Section of 80,000 Tons/Yea. (2022). American Journal of Science and Technology, 1(3), 91-95. [Link]

  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Crotonic acid. [Link]

  • The Good Scents Company. (n.d.). isopropyl (E)-crotonate. [Link]

  • Response Surface Optimization and Kinetics of Isopropyl Palmitate Synthesis using Homogeneous Acid Catalyst. (2019). Journal of Applied Sciences, 19(8), 785-792. [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. (2018). OAText. [Link]

  • Synthesis of esters of crotonic acid and n-octyl and isooctyl alcohols using sulfuric acid catalyst - reaction kinetics. (2009). Chemical Papers, 63(4). [Link]

Sources

Side reactions in the esterification of crotonic acid and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of crotonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and prevent the formation of unwanted byproducts. Here, we delve into the causality behind experimental choices to ensure your syntheses are both efficient and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Yield of the Desired Crotonate Ester

Q: I am experiencing a lower than expected yield of my target crotonate ester. What are the potential causes and how can I improve it?

A: Low yields in the esterification of crotonic acid can often be attributed to several side reactions occurring simultaneously. The primary culprits are polymerization of the starting material and/or product, Michael addition of the alcohol to the crotonate ester, and dehydration of the alcohol reactant.

To effectively troubleshoot, it is crucial to first identify the major side products being formed. We recommend analyzing your crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Once the main impurities are identified, you can implement targeted strategies to suppress their formation.

Below is a troubleshooting workflow to guide you in diagnosing and resolving low yield issues.

PolymerizationMechanism Initiator Initiator (e.g., peroxide, heat) Radical Radical (R•) Initiator->Radical generates RadicalMonomer Radical-Monomer Adduct Radical->RadicalMonomer attacks Monomer1 Crotonate Monomer Monomer1->RadicalMonomer PolymerChain Growing Polymer Chain RadicalMonomer->PolymerChain reacts with Monomer2 Another Monomer Monomer2->PolymerChain PolymerChain->PolymerChain Termination Termination PolymerChain->Termination

Caption: Simplified mechanism of free-radical polymerization.

Prevention Protocol: Use of Polymerization Inhibitors

The most effective way to prevent polymerization is to introduce a radical scavenger, also known as a polymerization inhibitor, into the reaction mixture.

  • Recommended Inhibitors:

    • Hydroquinone: A commonly used and effective inhibitor. A typical loading is 0.1-0.5% by weight of the crotonic acid.

    • Phenothiazine (PTZ): Another highly effective inhibitor, particularly at higher temperatures.

    • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that can also act as a polymerization inhibitor.

InhibitorTypical Concentration (wt%)Notes
Hydroquinone0.1 - 0.5Effective and widely used.
Phenothiazine (PTZ)0.05 - 0.2Excellent for higher temperature reactions.
Butylated Hydroxytoluene (BHT)0.1 - 0.5Also provides antioxidant properties.

Experimental Protocol for Polymerization Inhibition:

  • To your reaction vessel containing crotonic acid and the alcohol, add the chosen polymerization inhibitor at the recommended concentration.

  • Ensure the inhibitor is fully dissolved before heating the reaction mixture.

  • Proceed with the addition of the catalyst and the standard esterification procedure.

It is also advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote radical formation.

Michael Addition of Alcohol to the Crotonate Ester

Q: My analysis shows a byproduct with a molecular weight corresponding to the addition of a second molecule of alcohol to my product. Is this a Michael addition, and how can I suppress it?

A: Yes, this is a classic example of a Michael addition (or 1,4-conjugate addition). The electron-withdrawing nature of the ester group makes the β-carbon of the crotonate ester electrophilic. The alcohol, acting as a nucleophile, can attack this β-carbon, leading to the formation of a 3-alkoxybutanoate derivative. This side reaction is more prevalent with stronger nucleophiles and under certain catalytic conditions.

Mechanism of Michael Addition:

MichaelAddition Crotonate Ester Crotonate Ester Resonance Structure Resonance Structure Crotonate Ester->Resonance Structure Resonance Michael Adduct Michael Adduct Resonance Structure->Michael Adduct + Alcohol (ROH) Alcohol Alcohol->Michael Adduct

Caption: Mechanism of Michael addition of an alcohol to a crotonate ester.

Prevention Strategies for Michael Addition:

  • Catalyst Selection:

    • Sterically Hindered Catalysts: Using bulkier catalysts can disfavor the approach of the alcohol to the β-carbon of the crotonate ester.

    • Heterogeneous Catalysts: Solid acid catalysts like zeolites can offer shape selectivity that may suppress the formation of the Michael adduct. Zeolites with appropriate pore sizes can allow the linear crotonic acid to access the active sites while restricting the formation of the bulkier Michael adduct.

    • Enzymatic Catalysis: Lipases are highly selective catalysts that typically do not promote Michael additions. They operate under mild conditions, further reducing the likelihood of this side reaction.

  • Control of Reaction Conditions:

    • Lower Temperatures: Michael additions are often more favorable at higher temperatures. Conducting the esterification at the lowest effective temperature can minimize this side reaction.

    • Stoichiometry: Using a minimal excess of the alcohol can reduce the concentration of the nucleophile available for the Michael addition. However, this must be balanced with the need to drive the esterification equilibrium towards the product.

Troubleshooting Table for Michael Addition:

ObservationPotential CauseRecommended Action
Significant Michael Adduct Formation (>10%)Highly active, non-selective catalyst (e.g., strong mineral acid). High reaction temperature.Switch to a heterogeneous catalyst (e.g., zeolite) or a lipase. Lower the reaction temperature.
Minor Michael Adduct Formation (1-5%)Excess alcohol and/or prolonged reaction time.Optimize the alcohol stoichiometry. Monitor the reaction progress and stop it upon completion.
Dehydration of Alcohol to Form Ethers

Q: I am observing a low-boiling point impurity that I suspect is a dialkyl ether. How is this formed and what can I do to prevent it?

A: The formation of a dialkyl ether is a common side reaction in acid-catalyzed esterifications, particularly when using primary alcohols at elevated temperatures. Strong acid catalysts, such as sulfuric acid, can protonate an alcohol molecule, which is then attacked by another alcohol molecule in an SN2 reaction to form an ether and water.

Mechanism of Ether Formation:

EtherFormation Alcohol1 Alcohol (R-OH) Protonated_Alcohol Protonated Alcohol (R-OH2+) Alcohol1->Protonated_Alcohol + H+ H_plus H+ H_plus->Protonated_Alcohol SN2_Complex SN2 Transition State Protonated_Alcohol->SN2_Complex attacked by Alcohol2 Another Alcohol (R-OH) Alcohol2->SN2_Complex Ether Ether (R-O-R) SN2_Complex->Ether Water Water (H2O) SN2_Complex->Water

Caption: Acid-catalyzed dehydration of an alcohol to form an ether.

Prevention of Ether Formation:

  • Temperature Control: Ether formation is highly temperature-dependent. Maintaining the reaction temperature below the threshold for significant ether formation is crucial. For many primary alcohols, keeping the temperature below 140°C is a good starting point.

  • Catalyst Choice:

    • Milder Acid Catalysts: While strong acids like sulfuric acid are effective for esterification, they are also potent dehydration agents. Consider using a milder acid catalyst such as p-toluenesulfonic acid (pTSA) or a solid acid catalyst.

    • Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 or certain zeolites can be less prone to causing ether formation compared to sulfuric acid.

    • Enzymatic Catalysis: Lipases do not catalyze the dehydration of alcohols to ethers, making them an excellent choice if this side reaction is problematic.

  • Reaction Setup:

    • Continuous Water Removal: Employing a Dean-Stark trap or using molecular sieves to remove water as it is formed can help to drive the esterification equilibrium forward, allowing for the use of lower temperatures and reducing the reaction time, thereby minimizing ether formation.

Transesterification

Q: Can transesterification be a side reaction in the esterification of crotonic acid?

A: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the context of the primary esterification of crotonic acid, it is not a primary side reaction that consumes the starting materials. However, if your reaction mixture contains other esters (for example, as part of the solvent system or as an impurity in the starting materials), or if the product ester is subjected to further reaction with a different alcohol, transesterification can occur. This is an equilibrium-driven process catalyzed by both acids and bases. To avoid unintended transesterification, ensure the purity of your starting materials and solvents.

References

  • Fattahi, N., et al. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Catalysts, 9(9), 758. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Gong, J., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(7), 1935. [Link]

  • Kulawska, M., et al. (2003). Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol. Chemical Papers, 57(5), 343-347. [Link]

  • Khachatryan, H. N. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(3), 572-574. [Link]

  • Ghorbanpour, A., et al. (2023). Separation of Crotonic Acid and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. ACS Sustainable Chemistry & Engineering, 11(9), 3785-3794. [Link]

  • Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859. [Link]

  • Mishra, A., & Verma, A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 549. [Link]

  • Ribeiro, A. P. C., et al. (2015). 1H NMR spectra of crotonic acid and derivatives. Magnetic Resonance in Chemistry, 53(11), 937-943. [Link]

  • Smith, A. B., & Jones, C. D. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 24(23), 4263–4267. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Shevchenko, N., et al. (2022). Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers. Polymers, 14(3), 499. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. In Wikipedia. [Link]

  • SolutionInn. (2011). The two 1H NMR spectra shown here belong to crotonic acid. SolutionInn. [Link]

  • Ghamgui, H., et al. (2004). Lipase-catalyzed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Reaction Chemistry & Engineering, 5(4), 436-443. [Link]

  • Shanmugam, S., & Viswanathan, B. (2005). Esterification by solid acid catalysts - A comparison. Journal of Molecular Catalysis A: Chemical, 225(1), 153-159. [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR and (b) DSC study of the mixtures of crotonic acid (CA) and.... ResearchGate. [Link]

  • Sims, R. J., et al. (1973). Polymerization inhibitors for polyunsaturated oils. Lipids, 8(6), 337-341. [Link]

  • Smith, M. K., & Sigman, M. S. (2022). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. The Journal of Organic Chemistry, 87(11), 7206–7213. [Link]

  • Apesteguia, C. R., et al. (2022). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. Catalysts, 12(10), 1145. [Link]

  • López-Linares, F., et al. (2023). Unveiling the mechanisms of carboxylic acid esterification on acid zeolites for biomass-to-energy. Chemical Engineering Journal, 455, 140685. [Link]

  • R, R., & N, S. (2014). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 57(1), 1-14. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • Ghorbanpour, A., et al. (2023). Separation of Crotonic Acid and 2‑Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. ACS Sustainable Chemistry & Engineering. [Link]

  • Sarazin, C., et al. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 51(6), 636-44. [Link]

  • de Souza, R. L., et al. (2015). Lipases in Esterification Reactions: A Review. Journal of Molecular Catalysis B: Enzymatic, 115, 1-17. [Link]

  • ResearchGate. (n.d.). Unsaturated polyester resins modified with vegetable oil and dicyclopentadiene. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]

  • Wang, W., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(72), 41699-41704. [Link]

  • Hrytsyna, I., & Koshovyi, O. (2021). GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES. PharmacologyOnLine, 2, 103-111. [Link]

  • Wako Pure Chemical Industries, Ltd. (n.d.). What is high performance polymerization inhibitor?. Wako Pure Chemical Industries, Ltd.. [Link]

  • Ghamgui, H., et al. (2004). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Reaction Chemistry & Engineering, 5(4), 436-443. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. [Link]

  • Deleu, M., et al. (2010). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Biotechnologie, Agronomie, Société et Environnement, 14(4), 587-594. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • Pereira, V., et al. (2021). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 26(16), 4991. [Link]

  • van der Meulen, I., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 583. [Link]

  • Liu, Q., & van Bokhoven, J. A. (2024). Water structures on acidic zeolites and their roles in catalysis. Chemical Society Reviews. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • de Almeida, R. M., et al. (2017). Esterification of alcohols with acetic acid over zeolites Hβ, HY and HZSM5. Catalysis Today, 289, 169-175. [Link]

Optimizing reaction conditions for isopropyl crotonate polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into the polymerization of isopropyl crotonate. Google searches are underway, aiming for a broad information sweep on problems, ideal methods, and existing procedures. I'll be filtering the results for prevalent themes and important findings. The goal is to establish a solid foundation of current understanding.

Analyzing Search Results

I'm now analyzing the Google search results on isopropyl crotonate polymerization, focusing on identifying common problems and how reaction parameters like initiators and temperature affect outcomes. I'm structuring the collected data into a question-and-answer format for a technical support guide, including a troubleshooting section with specific problems and solutions, along with a more general FAQ.

Developing Experimental Protocol

I'm now focusing on distilling the gathered knowledge into actionable items. I will design a detailed experimental protocol covering materials, step-by-step instructions, and safety precautions for the typical polymerization. A Graphviz diagram will visualize the workflow. I'll also compile a data table summarizing quantitative effects of initiators.

How to control the polydispersity of poly(isopropyl crotonate)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Polydispersity for Researchers and Drug Development Professionals

Welcome to the technical support center for poly(isopropyl crotonate) (PiPC) synthesis. As Senior Application Scientists, we understand that controlling polymer characteristics is paramount to your research and development success. The polydispersity index (PDI, or Đ) is a critical parameter that dictates the uniformity of polymer chains, which in turn influences the material's physical, chemical, and biological properties. This guide provides in-depth, field-tested insights into controlling the PDI of PiPC, structured in a practical question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the polydispersity of poly(isopropyl crotonate) so challenging?

Controlling the polydispersity of PiPC is inherently difficult primarily due to the steric hindrance of the isopropyl crotonate monomer.[1][2] The bulky isopropyl group and the 1,2-disubstituted nature of the double bond significantly reduce the reactivity of the monomer.[3][4] This low reactivity leads to several issues in conventional polymerization techniques:

  • Slow Propagation: The rate at which monomer units add to the growing polymer chain is slow. This allows side reactions, such as chain transfer and termination, to become more prominent, leading to a broad distribution of chain lengths and, consequently, a high PDI.

  • Low Ceiling Temperature: Monomers with significant steric hindrance often have low ceiling temperatures, meaning depropagation (the removal of monomer units from the chain end) can become a significant factor, even at moderate temperatures.[5] This equilibrium further complicates control over the final polymer.

  • Inefficient Initiation: Steric factors can also hinder the initial reaction between the initiator radical and the monomer, leading to a slow and non-uniform start to polymerization. Chains that start at different times will grow to different lengths, broadening the PDI.[6]

Conventional free-radical polymerization (FRP) of such sterically hindered monomers often results in polymers with high and unpredictable molecular weights and broad PDIs (typically >2.0), which is unsuitable for applications requiring well-defined materials.[7][8]

Q2: I used a standard free-radical polymerization (FRP) with AIBN and my PDI is very high (>2.0). What happened and how can I improve it?

This is a very common outcome. In a standard FRP, radical chains are initiated, propagate, and terminate continuously and randomly throughout the reaction.[7] The key issues leading to your high PDI are:

  • Continuous Initiation: The initiator (AIBN) decomposes at a steady rate, meaning new chains are formed throughout the polymerization process. Chains that start early have more time to grow than chains that start late.

  • Irreversible Termination: Two growing radical chains can react via combination or disproportionation to form "dead" polymers that can no longer propagate.[9] This termination is irreversible and occurs randomly, contributing significantly to the broad molecular weight distribution.

To improve this, you need to move from an uncontrolled process to a controlled one. The most effective approach for monomers like isopropyl crotonate is to employ a Controlled Radical Polymerization (CRP) technique.[3] These methods introduce a dynamic equilibrium between active (propagating) radicals and dormant species, allowing all chains to grow at a similar rate. The two most relevant CRP methods for this system are:

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This is often the most robust method for controlling the polymerization of challenging monomers.

  • Atom Transfer Radical Polymerization (ATRP): While also effective, ATRP can be more sensitive to impurities and reaction conditions.

By switching to a controlled method like RAFT, you can achieve a PDI well below 1.5, often in the range of 1.1-1.3.[8]

Q3: Which controlled polymerization technique is best for achieving a low PDI with isopropyl crotonate, and why?

For isopropyl crotonate, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is generally the most recommended technique.[10][11][12]

Causality: RAFT polymerization works by introducing a RAFT agent (a thiocarbonylthio compound) that acts as a chain transfer agent. The process involves a rapid equilibrium where growing polymer chains reversibly add to the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate a new chain. This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a controlled molecular weight and a very narrow PDI.[10][11]

The key advantages of RAFT for this specific monomer are:

  • Tolerance to Monomer Structure: RAFT is highly versatile and can be adapted to a wide range of monomers, including sterically hindered ones.

  • Simplicity: The experimental setup is very similar to a conventional free-radical polymerization; you simply add the RAFT agent to the mixture.[10]

  • Control: It provides excellent control over molecular weight, PDI, and even allows for the synthesis of complex architectures like block copolymers.[13]

While anionic polymerization can also produce polymers with very low PDI, it is extremely sensitive to impurities (especially water) and requires rigorous purification of all reagents and solvents, making it less practical for many labs.[14][15][16]

Troubleshooting Guide: High Polydispersity

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
PDI > 1.8 using RAFT 1. Inappropriate RAFT Agent: The chosen RAFT agent may not have the correct transfer constant for isopropyl crotonate.Solution: Select a RAFT agent suitable for less activated monomers (LAMs). Dithiobenzoates are often too reactive. Consider using trithiocarbonates or xanthates which have better compatibility with 1,2-disubstituted ethylenes.
2. Incorrect Initiator-to-RAFT Agent Ratio: Too much initiator leads to a higher concentration of radicals that can undergo irreversible termination, overriding the RAFT control mechanism.Solution: Decrease the initiator concentration. A typical starting ratio of [RAFT Agent]:[Initiator] is between 5:1 and 10:1. This ensures that most chains are initiated by radicals derived from the RAFT agent's fragmentation.
3. Oxygen Inhibition: Residual oxygen in the system can react with initiator radicals, quenching them and interfering with the initiation process, leading to a loss of control.Solution: Ensure the reaction mixture is thoroughly deoxygenated before heating. Use at least three to four freeze-pump-thaw cycles for maximum efficiency.[11][17]
Bimodal or Tailing GPC Trace 1. Slow Initiation/Pre-equilibrium: The initial reaction of the primary radicals with the RAFT agent is slow, leading to a population of chains formed by conventional FRP before RAFT control is established.Solution: Choose an initiator with a suitable decomposition rate at the reaction temperature (e.g., AIBN at 60-70 °C). Ensure the RAFT agent is fully dissolved and homogenously mixed before polymerization begins.
2. Chain Transfer to Solvent/Monomer: Although less common, side reactions can create a population of dead chains with a different molecular weight distribution.Solution: Choose a solvent with a low chain transfer constant (e.g., toluene, dioxane, anisole). Lowering the reaction temperature can also minimize side reactions, but this will also slow down the polymerization rate.
Reaction Stalls or Low Conversion 1. RAFT Agent Retardation: Some RAFT agents can cause significant rate retardation, especially with less reactive monomers.Solution: Switch to a different class of RAFT agent known for less retardation. Increasing the initiator concentration slightly can help, but this must be balanced to maintain a low PDI.
2. Depropagation: The reaction temperature may be too high, approaching the ceiling temperature of poly(isopropyl crotonate), causing the polymerization-depolymerization equilibrium to shift.[5]Solution: Lower the reaction temperature. This is a critical parameter for sterically hindered monomers. Perform a temperature screen (e.g., 50 °C, 60 °C, 70 °C) to find the optimal balance between rate and control.
Decision Workflow for Troubleshooting High PDI

This diagram outlines a logical workflow for diagnosing and solving issues related to high polydispersity in the synthesis of poly(isopropyl crotonate).

Troubleshooting_Workflow Start High PDI Observed (Đ > 1.5) Check_Method Polymerization Method? Start->Check_Method FRP Conventional FRP Check_Method->FRP Uncontrolled CRP Controlled (e.g., RAFT) Check_Method->CRP Controlled Switch_to_CRP Action: Switch to RAFT or other CRP method FRP->Switch_to_CRP Check_RAFT_Params Check RAFT Parameters CRP->Check_RAFT_Params End PDI Controlled (Đ < 1.3) Switch_to_CRP->End Check_RAFT_Agent RAFT Agent Type? Check_RAFT_Params->Check_RAFT_Agent No Correct_Agent Suitable for LAMs? (e.g., Trithiocarbonate) Check_RAFT_Agent->Correct_Agent No Change_Agent Action: Select a more suitable RAFT agent Correct_Agent->Change_Agent No Check_Ratio [RAFT]:[Initiator] Ratio? Correct_Agent->Check_Ratio Yes Change_Agent->Check_Ratio Correct_Ratio Between 5:1 and 10:1? Check_Ratio->Correct_Ratio No Adjust_Ratio Action: Adjust ratio to >5:1 Correct_Ratio->Adjust_Ratio No Check_Purity Check Reagent Purity & Deoxygenation Correct_Ratio->Check_Purity Yes Adjust_Ratio->Check_Purity Pure_and_Degassed Monomer distilled? System degassed? Check_Purity->Pure_and_Degassed No Purify_and_Degas Action: Purify monomer & improve degassing Pure_and_Degassed->Purify_and_Degas No Pure_and_Degassed->End Yes Purify_and_Degas->End

Caption: Troubleshooting decision tree for high PDI.

Experimental Protocols

Protocol 1: Synthesis of Poly(isopropyl crotonate) via RAFT Polymerization

This protocol provides a robust method for synthesizing PiPC with a target molecular weight and low polydispersity.

Materials:

  • Isopropyl crotonate (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • Anisole (Solvent)

  • Schlenk flask or reaction ampule with a magnetic stir bar

  • Methanol (for precipitation)

  • Vacuum line / Schlenk line

Procedure:

  • Monomer Purification: Isopropyl crotonate should be passed through a short column of basic alumina to remove any inhibitor before use.

  • Reaction Setup:

    • In a typical experiment targeting a degree of polymerization (DP) of 50, add isopropyl crotonate (e.g., 50 mmol, 6.41 g) to a 25 mL Schlenk flask.

    • Add the RAFT agent, CPADB (e.g., 1 mmol, 279 mg).

    • Add the initiator, AIBN (e.g., 0.1 mmol, 16.4 mg). This gives a [RAFT]:[Initiator] ratio of 10:1.

    • Add anisole (e.g., 10 mL) to dissolve the components.

  • Deoxygenation:

    • Seal the flask and connect it to a Schlenk line.

    • Perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[11][17] On the final cycle, backfill the flask with nitrogen or argon.

  • Polymerization:

    • Place the flask in a preheated oil bath at 70 °C and begin stirring.[17]

    • The reaction is typically run for a set time (e.g., 8-24 hours). To monitor kinetics, small aliquots can be withdrawn at different time points via a degassed syringe.

  • Termination and Isolation:

    • To stop the polymerization, remove the flask from the oil bath and expose the contents to air by opening the flask.

    • Dilute the viscous reaction mixture with a small amount of THF or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol (~10x the volume of the reaction mixture) with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • Confirm the polymer structure using 1H NMR spectroscopy.[18]

Workflow for RAFT Polymerization and Analysis

RAFT_Workflow A 1. Reagent Prep (Purify Monomer) B 2. Reaction Setup (Add Monomer, RAFT, Initiator, Solvent) A->B C 3. Deoxygenation (Freeze-Pump-Thaw) B->C D 4. Polymerization (Heat & Stir) C->D E 5. Isolation (Precipitation) D->E F 6. Characterization (GPC/SEC, NMR) E->F

Caption: Standard workflow for RAFT polymerization.

References
  • Boron Molecular. RAFT General Procedures. Boron Molecular. [Link]

  • Hientz, K. et al. (2021). Progress in the Free and Controlled Radical Homo‐ and Co‐Polymerization of Itaconic Acid Derivatives: Toward Functional Polymers with Controlled Molar Mass Distribution and Architecture. ResearchGate. [Link]

  • YouTube. RAFT Polymerization - Reaction Setup. YouTube. [Link]

  • Haddleton, D. M. et al. (2021). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. ResearchGate. [Link]

  • YouTube. Ep7 free radical and controlled radical polymerization UCSD NANO 134 Darren Lipomi. YouTube. [Link]

  • MDPI. Synthesis and Characterization of Thermoresponsive Chitosan-graft-poly(N-isopropylacrylamide) Copolymers. MDPI. [Link]

  • Hiemenz, P. C. & Lodge, T. P. Anionic Polymerization: Principles and Practice. Google Books.
  • YouTube. Polymer Chemistry: Understanding Anionic Polymerization. YouTube. [Link]

  • YouTube. Anionic Polymerization-Amphiphilic Copolymer-Preparation:Block Copolymer Micelles l Protocol Preview. YouTube. [Link]

  • ResearchGate. Radical Polymerization in Industry. ResearchGate. [Link]

  • National Center for Biotechnology Information. Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. PMC. [Link]

  • ResearchGate. Effect of Steric Hindrance on the properties of antibacterial and biocompatible copolymers. ResearchGate. [Link]

  • ResearchGate. Effect of Steric Hindrance on Microphase-separated Structures of Block Copolymers Constructed by Hydrogen Bonding. ResearchGate. [Link]

  • ResearchGate. Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. ResearchGate. [Link]

  • National Center for Biotechnology Information. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography. PMC. [Link]

  • ACS Publications. Effect of .alpha.- and .beta.-ester alkyl groups on the propagation and termination rate constants for radical polymerization of dialkyl itaconates. ACS Publications. [Link]

Sources

Common impurities in isopropyl crotonate and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Impurity Analysis

I'm starting with Google searches to pinpoint isopropyl crotonate's typical impurities. I'm focusing on those from starting materials, synthesis byproducts, and degradation products. I will soon be expanding to researching analytical methods for detection and quantification.

Expanding Purification Scope

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Defining the Scope

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Outlining the Guide

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Developing the FAQs

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Developing the Guide Plan

I've formulated a complete plan for the technical guide, establishing a Q&A format, and identifying common impurities and several removal techniques. I'm focusing on the "why" behind experimental methods, using citations, data tables, and diagrams. I've designed the FAQs with questions about likely impurities and a focus on visual and formatting requirements.

Refining the Plan

I'm now refining the technical guide plan, focusing on an improved structure, and a clear guide to isopropyl crotonate impurities and their removal. I'm prioritizing the "why" of each technique to reinforce a detailed understanding. I'll focus on self-validating protocols with mandatory visual diagrams and complete citations. I will re-engineer all sections with clarity, detail, and scientific integrity.

Validation & Comparative

A Comparative Analysis of Poly(isopropyl crotonate) and Other Poly(alkyl crotonates) for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biodegradable polymers for pharmaceutical applications, poly(alkyl crotonates) represent a promising, yet relatively underexplored, class of materials. Their synthesis from crotonic acid, a derivative that can be sourced from biomass, adds to their appeal from a sustainability perspective. This guide provides a comparative analysis of poly(isopropyl crotonate) against other members of the poly(alkyl crotonate) family, offering insights into their synthesis, physicochemical properties, and potential for use in advanced drug delivery systems. While direct comparative data for poly(isopropyl crotonate) is emerging, we can extrapolate trends from related poly(alkyl crotonates) to build a foundational understanding.

The Challenge and Promise of Polymerizing Alkyl Crotonates

Historically, alkyl crotonates have been challenging to polymerize using conventional free-radical methods that are effective for their methacrylate isomers. This reluctance to polymerize is a key consideration in their development. However, advances in polymerization techniques, particularly anionic and group-transfer polymerization (GTP), have opened avenues for the synthesis of well-defined poly(alkyl crotonates).

The choice of the alkyl ester side chain (e.g., methyl, ethyl, isopropyl, butyl) is a critical determinant of the final polymer's properties. The steric hindrance of these side chains can influence the polymerization process and the resulting polymer's thermal and mechanical characteristics.

Synthesis of Poly(alkyl crotonates): A Methodological Overview

The successful synthesis of poly(alkyl crotonates) with controlled molecular weights and narrow molecular weight distributions has been achieved primarily through two methods:

  • Anionic Polymerization: This technique, often initiated by organolithium compounds like sec-butyllithium, can produce poly(alkyl crotonates) with a poly(substituted methylene) structure. Anionic polymerization is particularly effective for monomers with bulky tert-alkyl groups.

  • Group-Transfer Polymerization (GTP): GTP, using organic acid catalysts, has proven to be a versatile method for polymerizing a variety of alkyl crotonates, including methyl, ethyl, and butyl esters. This method can yield high molecular weight polymers with narrow polydispersity.

The general workflow for synthesizing poly(alkyl crotonates) can be visualized as follows:

G cluster_synthesis Synthesis Workflow Monomer Alkyl Crotonate Monomer Polymerization Polymerization (-40°C to RT) Monomer->Polymerization Initiator Initiator (e.g., s-BuLi or MTS) Initiator->Polymerization Catalyst Catalyst (for GTP) Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., Toluene or THF) Solvent->Polymerization Quenching Quenching (e.g., with Methanol) Polymerization->Quenching Purification Purification (Precipitation in Hexane) Quenching->Purification Polymer Poly(alkyl crotonate) Purification->Polymer

Caption: Generalized workflow for the synthesis of poly(alkyl crotonates).

Comparative Physicochemical Properties

The properties of poly(alkyl crotonates) are intrinsically linked to the nature of their alkyl side chains. While a comprehensive dataset for poly(isopropyl crotonate) is not yet available, we can draw comparisons from existing studies on other analogues.

Thermal Properties

The thermal stability of poly(alkyl crotonates) is a key advantage. For instance, poly(methyl crotonate) exhibits a higher glass transition temperature (Tg) of 122 °C compared to poly(methyl methacrylate) (PMMA) synthesized by GTP (104 °C). The 5% weight loss temperature (Td5) of poly(methyl crotonate) is also significantly higher (359 °C) than that of PMMA (304 °C). This enhanced thermal stability is a general characteristic of poly(alkyl crotonates).

PolymerGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5)
Poly(methyl crotonate)122 °C359 °C
Poly(adamantyl crotonate)Not observed below decompositionHigh thermal stability
Poly(3,5-dimethyl-1-adamantyl crotonate)230 °CExcellent thermal stability
Poly(methyl methacrylate) (GTP)104 °C304 °C

Table 1: Thermal Properties of Selected Poly(alkyl crotonates) and PMMA.

The introduction of bulky side groups, such as adamantyl groups, can further increase the glass transition temperature and overall thermal stability of the polymer. It is reasonable to infer that poly(isopropyl crotonate) would exhibit a Tg between that of poly(methyl crotonate) and polymers with bulkier side chains.

Solubility

The solubility of poly(alkyl crotonates) is crucial for their processing into drug delivery vehicles. Generally, these polymers are soluble in chlorinated solvents like chloroform. The purification process often involves dissolving the polymer in a good solvent and precipitating it in a non-solvent like hexane or methanol. The specific solubility profile of poly(isopropyl crotonate) would need to be experimentally determined but is expected to be similar to other poly(alkyl crotonates) with short to medium-length alkyl chains.

Mechanical Properties

Data on the mechanical properties of poly(alkyl crotonates) is limited but suggests interesting characteristics. For example, poly(sec-butyl crotonate) has been reported to have very high extensibility below its glass transition temperature, a feature not commonly observed in other amorphous polymers. This suggests a degree of flexibility that could be advantageous in applications like transdermal patches or flexible films for drug delivery. Most alkyl cyanoacrylate polymers, a related class, are noted to be compact and brittle.

Biocompatibility and Biodegradation: A Critical Outlook

For any material to be considered for drug delivery, its biocompatibility and degradation profile are of paramount importance. While extensive studies on the biocompatibility of poly(alkyl crotonates) are lacking, we can look to the more established field of poly(alkylcyanoacrylates) (PACAs) for insights. PACAs are known to be biodegradable and have been extensively investigated for drug delivery applications. However, it is crucial to note that the degradation products and rates can differ significantly.

The hydrolysis of the ester linkage in the side chain of poly(alkyl crotonates) would be the primary mechanism of degradation, leading to the formation of poly(crotonic acid) and the corresponding alcohol. The rate of hydrolysis is expected to be influenced by the steric hindrance of the alkyl group. For instance, polymers with tert-butyl and amyl esters are readily hydrolyzed, whereas those with more sterically hindered adamantyl groups show greater resistance to hydrolysis.

A proposed degradation pathway for poly(isopropyl crotonate) is illustrated below:

G cluster_degradation Hydrolytic Degradation Pathway Polymer Poly(isopropyl crotonate) Hydrolysis Hydrolysis Polymer->Hydrolysis Water H₂O Water->Hydrolysis PCA Poly(crotonic acid) Hydrolysis->PCA Isopropanol Isopropanol Hydrolysis->Isopropanol

Caption: Proposed hydrolytic degradation of poly(isopropyl crotonate).

Further in-depth studies, including cytotoxicity assays and in vivo biocompatibility tests, are essential to validate the safety of poly(isopropyl crotonate) and other poly(alkyl crotonates) for pharmaceutical use.

Potential Applications in Drug Delivery

The tunable properties of poly(alkyl crotonates) make them attractive candidates for a variety of drug delivery systems:

  • Nanoparticles for Targeted Delivery: The ability to form nanoparticles is a key attribute for targeted drug delivery. While specific data for poly(isopropyl crotonate) is not yet available, the principles of nanoparticle formulation used for other biodegradable polymers, such as emulsion polymerization or nanoprecipitation, could be adapted.

  • Controlled Release Matrices: The degradation rate of the polymer can be tailored by selecting the appropriate alkyl side chain, allowing for the design of matrices that release drugs at a predetermined rate.

  • Transdermal Patches: The potential for high flexibility, as seen in poly(sec-butyl crotonate), could be beneficial for the development of comfortable and efficient transdermal drug delivery systems.

Experimental Protocols

General Protocol for Group-Transfer Polymerization (GTP) of Alkyl Crotonates

This protocol is a generalized procedure based on published methods. Specific conditions may need to be optimized for isopropyl crotonate.

Materials:

  • Alkyl crotonate monomer (e.g., isopropyl crotonate), distilled from calcium hydride.

  • Initiator: 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS).

  • Catalyst: Organic superacid catalyst (e.g., 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene).

  • Anhydrous toluene.

  • Methanol (for quenching).

  • Hexane (for precipitation).

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • The alkyl crotonate monomer and toluene are added to the reaction flask via syringe.

  • The solution is cooled to the desired reaction temperature (e.g., -40 °C).

  • The initiator (MTS) is added, followed by the catalyst.

  • The reaction is allowed to proceed for a set time (e.g., 24 hours).

  • The polymerization is terminated by adding methanol.

  • The polymer is isolated by precipitation into a large volume of hexane.

  • The precipitated polymer is collected by filtration and dried under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure. Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index. Differential Scanning Calorimetry (DSC): To measure the glass transition temperature. Thermogravimetric Analysis (TGA): To assess the thermal stability.

Conclusion and Future Directions

Poly(isopropyl crotonate) and its analogues present a compelling case for further investigation as biodegradable polymers for drug delivery. Their enhanced thermal stability compared to conventional methacrylates and the potential for tunable properties based on the alkyl side chain are significant advantages. However, to unlock their full potential, the research community must focus on several key areas:

  • Systematic Comparative Studies: There is a clear need for studies that directly compare the physicochemical and biological properties of a range of poly(alkyl crotonates), including poly(isopropyl crotonate).

  • Biocompatibility and Degradation Studies: Rigorous in vitro and in vivo studies are essential to establish the safety profile of these polymers and their degradation products.

  • Formulation and Drug Release Studies: Research into the formulation of poly(alkyl crotonate)-based drug delivery systems and a thorough investigation of their drug release kinetics are crucial next steps.

As our understanding of this polymer family grows, poly(isopropyl crotonate) and other poly(alkyl crotonates) may emerge as valuable additions to the toolkit of materials for advanced drug development.

References

  • Takenaka, Y., & Abe, H. (2019). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules, 52(11), 4052-4058. [Link]

  • PubChem. (n.d.). Isopropyl crotonate, (E)-. National Center for Biotechnology Information. [Link]

  • Hong, M., & Chen, E. Y.-X. (2016). Catalytic Lewis Pair Polymerization of Renewable Methyl Crotonate to High-Molecular-Weight Polymers. ACS Publications. [Link]

  • American Chemical Society. (n.d.). Graphical Abstracts - Division of Polymer Chemistry (POLY). [Link]

  • PubChem. (n.d.). Propyl crotonate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Delivery from Stimuli-Responsive Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide)/Chitosan Core/Shell Nanohydrogels. [Link]

  • Vauthier, C., Dubernet, C., Fattal, E., Pinto-Alphandary, H., & Couvreur, P. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. Advanced Drug Delivery Reviews, 55(4), 519-548. [Link]

  • Isono, Y., Kawai, M., Kazama, T., & Takeuchi, T. (1994). Synthesis and characterization of thermally stable polymers through anionic polymerization of tert-alkyl crotonates. Polymer Journal, 26(7), 845-851. [Link]

  • ResearchGate. (n.d.). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. [Link]

  • ResearchGate. (n.d.). Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry. [Link]

  • ACS Macro Letters. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. [Link]

  • Isono, Y., Kawai, M., Kazama, T., & Takeuchi, T. (1993). Preparation and properties of poly(sec-butyl crotonate). Polymer, 34(12), 2648-2649. [Link]

  • Wikipedia. (n.d.). Anionic addition polymerization. [Link]

  • MDPI. (n.d.). Effect of Poly(vinyl alcohol) on Nanoencapsulation of Budesonide in Chitosan Nanoparticles via Ionic Gelation and Its Improved Bioavailability. [Link]

  • PubMed. (2019). Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study. [Link]

  • Fisher Scientific. (n.d.). Isopropyl Crotonate 98.0+%, TCI America™. [Link]

  • PubMed. (2017). Comparative evaluation of polycyanoacrylates. [Link]

  • MDPI. (n.d.). Design and Biocompatibility of Biodegradable Poly(octamethylene suberate) Nanoparticles to Treat Skin Diseases. [Link]

A Comparative Guide to Anionic Polymerization and Group Transfer Polymerization for Isopropyl Crotonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise synthesis of polymers is paramount. The choice of polymerization technique dictates the material's final properties and, consequently, its performance in sophisticated applications like drug delivery systems and advanced materials. Isopropyl crotonate, an α,β-unsaturated ester, presents a unique challenge due to the steric hindrance and electronic effects of its internal double bond. This guide provides an in-depth, objective comparison of two powerful techniques for its polymerization: anionic polymerization and Group Transfer Polymerization (GTP). We will delve into the underlying mechanisms, experimental protocols, and performance data to inform your selection process.

The Challenge of Polymerizing Isopropyl Crotonate

The structure of isopropyl crotonate, with its internal carbon-carbon double bond, makes it a sterically hindered monomer. This structural feature significantly impacts its polymerizability. Traditional free-radical polymerization methods often yield low molecular weight oligomers with poor control over the polymer architecture. For applications demanding well-defined polymers with narrow molecular weight distributions (polydispersity), living polymerization techniques such as anionic polymerization and GTP are essential.

Anionic Polymerization: The "Living" Pioneer

Anionic polymerization, often termed "living" polymerization, proceeds via an active anionic chain end. In an ideal anionic polymerization, the termination and chain transfer reactions are absent, allowing the polymer chains to grow until all the monomer is consumed. This "living" nature enables the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.

However, the application of anionic polymerization to α,β-unsaturated esters like isopropyl crotonate is fraught with challenges. The highly reactive anionic propagating species can participate in side reactions, such as abstraction of the acidic α-protons of the ester group or nucleophilic attack on the carbonyl group. These side reactions can lead to chain termination, resulting in broader molecular weight distributions and a loss of the "living" character of the polymerization.

Experimental Protocol: Anionic Polymerization of Isopropyl Crotonate

The following protocol is a representative example and requires stringent anhydrous and anaerobic conditions to minimize side reactions.

Materials:

  • Isopropyl crotonate (rigorously purified)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • n-Butyllithium (n-BuLi) or another suitable initiator (e.g., diphenylmethylpotassium)

  • Methanol (for termination)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line or glovebox

Procedure:

  • Solvent and Monomer Preparation: Dry THF is cannulated into a pre-flamed and argon-purged reaction flask. The purified isopropyl crotonate is then added.

  • Initiation: The reaction flask is cooled to a low temperature (typically -78 °C) to minimize side reactions. The initiator (e.g., n-BuLi in hexane) is added dropwise via syringe until a persistent color change indicates the titration of impurities, followed by the addition of the calculated amount for the desired molecular weight.

  • Propagation: The polymerization is allowed to proceed at -78 °C. The reaction progress can be monitored by techniques like size exclusion chromatography (SEC) of aliquots taken at different time intervals.

  • Termination: The polymerization is terminated by the addition of a proton source, such as degassed methanol.

  • Polymer Isolation: The polymer is precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

Group Transfer Polymerization (GTP): A Controlled Alternative

Group Transfer Polymerization (GTP) emerged as a powerful technique for the polymerization of acrylic monomers. It is a type of living polymerization that offers excellent control over molecular weight and molecular weight distribution. GTP involves the transfer of a silyl ketene acetal group from the initiator to the incoming monomer, with the aid of a nucleophilic or electrophilic catalyst.

For sterically hindered monomers like isopropyl crotonate, GTP presents a significant advantage over anionic polymerization. The less reactive nature of the propagating species in GTP, a silyl ketene acetal, minimizes the side reactions that plague the anionic polymerization of α,β-unsaturated esters. This leads to better control over the polymerization and the synthesis of well-defined polymers.

Experimental Protocol: Group Transfer Polymerization of Isopropyl Crotonate

Materials:

  • Isopropyl crotonate (rigorously purified)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) or another suitable initiator

  • Tris(dimethylamino)sulfonium bifluoride (TASF2) or tetrabutylammonium bibenzoate (TBABB) as a catalyst

  • Methanol (for termination)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line or glovebox

Procedure:

  • Reaction Setup: A pre-flamed and argon-purged reaction flask is charged with purified isopropyl crotonate and dry THF.

  • Initiation/Catalysis: The initiator (MTS) is added to the monomer solution. The catalyst (e.g., a solution of TASF2 in acetonitrile) is then added to start the polymerization.

  • Propagation: The reaction is typically carried out at room temperature. The progress of the polymerization can be monitored by SEC.

  • Termination: The polymerization is terminated by the addition of methanol.

  • Polymer Isolation: The polymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying.

Performance Comparison: Anionic Polymerization vs. GTP

ParameterAnionic Polymerization of Isopropyl CrotonateGroup Transfer Polymerization of Isopropyl Crotonate
Control over Molecular Weight Moderate to good, but can be compromised by side reactions.Excellent, predictable based on the monomer-to-initiator ratio.
Molecular Weight Distribution (Mw/Mn) Typically broader (>1.2) due to termination and transfer reactions.Narrow (typically <1.2), characteristic of a living polymerization.
Reaction Temperature Low temperatures (-78 °C) are required to minimize side reactions.Can often be conducted at room temperature.
Functional Group Tolerance Low; the highly reactive anionic species is intolerant to many functional groups.Higher; the silyl ketene acetal propagating species is more tolerant of various functional groups.
Stereocontrol Can be influenced by solvent and counter-ion, but often complex.Stereocontrol is possible and can be influenced by the choice of catalyst and solvent.
Initiator/Catalyst Sensitivity Highly sensitive to impurities; requires stringent purification of all reagents.Sensitive to protic impurities, but generally more robust than anionic systems.

Mechanistic Insights

To better understand the differences in performance, it is crucial to examine the polymerization mechanisms.

Anionic Polymerization Mechanism

AnionicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Undesired) I Initiator (e.g., n-BuLi) IM Initiator-Monomer Adduct (Anionic Species) I->IM M1 Isopropyl Crotonate M1->IM Mn_minus P_n⁻ (Growing Polymer Chain) Mn1_minus P_{n+1}⁻ Mn_minus->Mn1_minus M2 Isopropyl Crotonate M2->Mn1_minus Mn1_minus_term P_{n+1}⁻ DeadPolymer Dead Polymer Mn1_minus_term->DeadPolymer ProtonSource Proton Source (e.g., impurity) ProtonSource->DeadPolymer

Caption: Anionic polymerization of isopropyl crotonate.

Group Transfer Polymerization Mechanism

GTP cluster_initiation Initiation cluster_propagation Propagation I_GTP Initiator (Silyl Ketene Acetal) IM_GTP Activated Monomer-Initiator Complex I_GTP->IM_GTP M1_GTP Isopropyl Crotonate M1_GTP->IM_GTP Cat Catalyst (e.g., TASF₂) Cat->IM_GTP activates Pn_Si P_n-SiMe₃ (Growing Chain) Pn1_Si P_{n+1}-SiMe₃ Pn_Si->Pn1_Si Silyl Group Transfer M2_GTP Isopropyl Crotonate M2_GTP->Pn1_Si

Caption: Group Transfer Polymerization of isopropyl crotonate.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Isolation Purify Purify Monomer & Solvent Charge Charge Reactor Purify->Charge Setup Assemble & Dry Glassware Setup->Charge Initiate Initiate Polymerization Charge->Initiate Propagate Allow Propagation Initiate->Propagate Terminate Terminate Reaction Propagate->Terminate Isolate Isolate Polymer (Precipitation) Terminate->Isolate Dry Dry Polymer Isolate->Dry Characterize Characterize (SEC, NMR, etc.) Dry->Characterize

Caption: General experimental workflow for polymerization.

Conclusion and Recommendations

For the controlled polymerization of isopropyl crotonate, Group Transfer Polymerization (GTP) generally offers superior performance compared to anionic polymerization. The key advantages of GTP lie in its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, even at room temperature. The greater tolerance of the GTP propagating species to functional groups and its reduced sensitivity to impurities make it a more robust and versatile method for this sterically hindered monomer.

While anionic polymerization can be used, it requires significantly more stringent experimental conditions, including very low temperatures, to minimize side reactions that can compromise the "living" nature of the polymerization. For applications where precise control over polymer architecture is critical, such as in the development of advanced drug delivery systems or specialty block copolymers, GTP is the recommended method for the polymerization of isopropyl crotonate.

References

  • J. P. Ivan, & J. E. Kennedy (1980). Living Cationic Polymerization of Alkenes. Journal of Polymer Science: Polymer Chemistry Edition, 18(10), 3177-3193. [Link]

  • A. Hirao, & M. Hayashi (1999). Anionic Living Polymerization of Functional Monomers. Acta Polymerica, 50(8), 219-231. [Link]

  • O. W. Webster, W. R. Hertler, D. Y. Sogah, W. B. Farnham, & T. V. RajanBabu (1983). Group-transfer polymerization. 1. A new concept for addition polymerization with silicon initiators. Journal of the American Chemical Society, 105(17), 5706-5708. [Link]

  • D. Y. Sogah, W. R. Hertler, O. W. Webster, & G. M. Cohen (1987). Group transfer polymerization. Catalysis and mechanism. Macromolecules, 20(7), 1473-1488. [Link]

  • D. Y. Sogah, & O. W. Webster (1986). Group-transfer polymerization. 4. Polymerization of hindered acrylic esters. Macromolecules, 19(7), 1775-1777. [Link]

Confirming the molecular weight of poly(isopropyl crotonate) using SEC

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

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Performance evaluation of poly(isopropyl crotonate) in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Prospective Performance Evaluation of Poly(isopropyl crotonate) for Drug Delivery Applications

This guide provides a comprehensive framework for evaluating the performance of poly(isopropyl crotonate) (PiPC), a lesser-explored polyester, for controlled drug delivery applications. Given the nascent stage of research into PiPC, this document focuses on a prospective analysis, comparing its theoretical attributes against well-established biodegradable polymers like Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA).

The core of this guide is not to present existing comparative data, which is scarce, but to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to conduct a thorough and scientifically rigorous evaluation of PiPC for their specific applications. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the generation of robust and reliable data.

Introduction: The Case for Exploring New Polyesters

The field of drug delivery is dominated by a few key players, most notably PLA and PLGA, which are FDA-approved and have a long history of clinical use. However, their degradation kinetics and acidic byproducts can sometimes be suboptimal for specific therapeutic applications. This necessitates the exploration of novel polymers that may offer a different balance of properties.

Poly(isopropyl crotonate) is a polyester derived from the polymerization of isopropyl crotonate. Its chemical structure, featuring a repeating unit with a bulky isopropyl ester group, suggests a unique hydrolytic degradation profile compared to its more common counterparts.

Structural and Physicochemical Postulates: PiPC vs. Standard Polymers

The performance of a polymer in a drug delivery system is fundamentally dictated by its chemical structure. The bulky isopropyl group in PiPC is hypothesized to induce significant steric hindrance, which would slow down the rate of hydrolytic degradation of the polyester backbone compared to the less hindered methyl group in PLA.

Hypothesized Impact of Chemical Structure on Performance:
  • Slower Degradation and Drug Release: The steric hindrance from the isopropyl group is expected to protect the ester linkages from hydrolysis, leading to a slower polymer degradation rate and, consequently, a more sustained drug release profile.

  • Different Degradation Byproducts: While PLA degrades into lactic acid, the degradation of PiPC would produce crotonic acid and isopropanol. The toxicological profile and local pH effects of these byproducts must be carefully evaluated.

  • Modified Mechanical Properties: The bulky side chain may also influence the polymer's thermal and mechanical properties, such as its glass transition temperature (Tg) and Young's modulus, affecting the physical integrity of the final drug delivery device.

To validate these hypotheses, a series of standardized experiments are required. The following sections provide detailed protocols for a head-to-head comparison.

Experimental Workflow for Comparative Evaluation

A logical and systematic approach is crucial for comparing a novel polymer against established standards. The workflow below outlines the necessary steps from initial material characterization to in vitro performance assessment.

G cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Formulation & Fabrication cluster_2 Phase 3: Performance & Biocompatibility Testing P1 Polymer Synthesis & Procurement (PiPC, PLA, PLGA) P2 Molecular Weight Analysis (GPC) P1->P2 P3 Thermal Property Analysis (DSC for Tg, TGA for Td) P2->P3 F1 Drug-Polymer Formulation (e.g., Solvent Evaporation) P3->F1 Proceed if properties are suitable F2 Fabrication of Delivery System (e.g., Microspheres, Films) F1->F2 F3 Morphology & Drug Load Analysis (SEM, HPLC) F2->F3 T1 In Vitro Drug Release Study (USP Apparatus 4) F3->T1 Proceed with well-characterized formulations T2 In Vitro Degradation Study (Mass Loss & MW change) T1->T2 T3 In Vitro Cytotoxicity Assay (ISO 10993-5) T2->T3 T4 Performance Verdict: PiPC vs. PLA/PLGA T3->T4 Final Comparative Data Analysis G cluster_0 Experimental Setup cluster_1 Analysis A Reservoir of Release Medium (PBS, pH 7.4) B Peristaltic Pump A->B C Flow-Through Cell in 37°C Water Bath B->C E Fraction Collector C->E Eluate D Drug-Polymer Sample Inside Cell F HPLC Analysis E->F Time-point Samples G Plot: Cumulative Release vs. Time F->G Concentration Data

A Comparative Analysis: Is Poly(isopropyl crotonate) a Viable Alternative to Traditional Acrylics in Biomedical Applications?

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of biomedical materials, the quest for polymers with optimized properties for drug delivery, medical devices, and tissue engineering is relentless. Traditional acrylics, such as poly(methyl methacrylate) (PMMA), have long been staples due to their excellent mechanical properties, optical clarity, and established biocompatibility. However, the emergence of novel polymers like poly(isopropyl crotonate) (PiPC) prompts a critical evaluation of the status quo. This guide provides an in-depth, evidence-based comparison of PiPC and traditional acrylics, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their specific applications.

Foundational Chemistry and Synthesis: A Tale of Two Monomers

The fundamental differences between PiPC and traditional acrylics begin at the monomer level. Acrylic polymers are derived from acrylic acid and its esters, with PMMA being the most prominent member. Their polymerization is typically achieved through free-radical, anionic, or controlled radical polymerization methods, offering robust and well-characterized materials.

Poly(isopropyl crotonate), on the other hand, is an aliphatic polyester derived from the polymerization of isopropyl crotonate. Its synthesis often involves enzymatic catalysis or metal-organic catalysts, which can offer a higher degree of control over molar mass and dispersity, crucial for predictable in vivo performance.

cluster_0 Traditional Acrylics (e.g., PMMA) cluster_1 Poly(isopropyl crotonate) (PiPC) Methyl Methacrylate Methyl Methacrylate Free Radical Polymerization Free Radical Polymerization Methyl Methacrylate->Free Radical Polymerization Initiator (e.g., AIBN) PMMA Poly(methyl methacrylate) Free Radical Polymerization->PMMA Isopropyl Crotonate Isopropyl Crotonate Enzymatic or\nMetal-Organic Catalysis Enzymatic or Metal-Organic Catalysis Isopropyl Crotonate->Enzymatic or\nMetal-Organic Catalysis Catalyst PiPC Poly(isopropyl crotonate) Enzymatic or\nMetal-Organic Catalysis->PiPC

Caption: Comparative synthesis pathways of PMMA and PiPC.

A Head-to-Head Comparison of Physicochemical Properties

The viability of a polymer in a biomedical context is dictated by its physicochemical properties. The following table summarizes key performance indicators for PiPC and a representative traditional acrylic, PMMA, based on available experimental data.

PropertyPoly(isopropyl crotonate) (PiPC)Poly(methyl methacrylate) (PMMA)Significance in Biomedical Applications
Glass Transition Temperature (Tg) Lower (reported values vary)~105 °CInfluences mechanical properties at physiological temperatures and drug release kinetics.
Mechanical Strength (Tensile Strength) Generally lower than PMMAHigh (~70 MPa)Crucial for load-bearing applications like bone cements and medical device housings.
Biocompatibility Generally considered biocompatibleWell-established biocompatibilityEssential for minimizing adverse tissue reactions.
Biodegradability Potentially biodegradable (ester linkages)Non-biodegradableA key advantage for applications requiring transient presence, such as drug delivery matrices and temporary implants.
Solubility Soluble in a range of organic solventsSoluble in specific organic solventsAffects processability and formulation development.

In-Depth Analysis of Performance for Drug Delivery Applications

One of the most promising areas for PiPC is as a matrix for controlled drug release. The inherent ester linkages in its backbone suggest a potential for hydrolytic degradation, leading to gradual erosion and drug release. This stands in stark contrast to the non-biodegradable nature of PMMA, where drug release is primarily diffusion-controlled.

Drug Release Kinetics: A Mechanistic Showdown

To illustrate the differing release mechanisms, consider a hypothetical in vitro drug release study.

cluster_0 PiPC-Based Matrix cluster_1 PMMA-Based Matrix PiPC_Matrix Drug-Loaded PiPC Matrix Hydrolysis Hydrolytic Degradation (Ester Bond Cleavage) PiPC_Matrix->Hydrolysis Erosion Matrix Erosion Hydrolysis->Erosion Drug_Release_PiPC Sustained Drug Release Erosion->Drug_Release_PiPC PMMA_Matrix Drug-Loaded PMMA Matrix Diffusion Drug Diffusion through Pores PMMA_Matrix->Diffusion Drug_Release_PMMA Diffusion-Controlled Release Diffusion->Drug_Release_PMMA

Caption: Contrasting drug release mechanisms of PiPC and PMMA.

The implication for drug development is significant. PiPC offers the potential for zero-order release kinetics as the polymer erodes, which is highly desirable for maintaining therapeutic drug concentrations over extended periods. PMMA, in contrast, often exhibits first-order or square-root-of-time release profiles, characterized by an initial burst release followed by a decline.

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative studies, we provide the following standardized protocols for key characterization techniques.

Protocol: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to 150 °C at a rate of 10 °C/min to erase thermal history.

    • Cool from 150 °C to 25 °C at a rate of 10 °C/min.

    • Heat from 25 °C to 150 °C at a rate of 10 °C/min (second heating scan).

  • Data Analysis: Determine the Tg from the midpoint of the inflection in the heat flow curve of the second heating scan.

Causality: The second heating scan is used for Tg determination to ensure the polymer is in a comparable amorphous state, free from the influence of its thermal history.

Protocol: In Vitro Drug Release Study
  • Matrix Preparation: Prepare polymer-drug matrices (e.g., films or microspheres) containing a known concentration of the model drug.

  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to simulate physiological conditions.

  • Experimental Setup:

    • Place a known amount of the drug-loaded matrix into a vial containing a defined volume of the release medium.

    • Incubate at 37 °C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Self-Validation: Maintaining sink conditions (drug concentration in the release medium is well below its saturation solubility) is critical to ensure that the release rate is governed by the properties of the polymer matrix and not limited by drug solubility.

Biocompatibility and Toxicity: A Critical Consideration

While PMMA has a long history of use in medical devices and is generally considered biocompatible, concerns remain regarding the potential for monomer leaching and inflammatory responses to wear particles. The biocompatibility of PiPC is an area of active research. Preliminary studies suggest good cell viability and low inflammatory potential. However, comprehensive in vivo studies are necessary to fully establish its safety profile. The degradation products of PiPC, primarily crotonic acid and isopropanol, must also be considered for their potential long-term effects.

Conclusion: A Promising Contender with Caveats

Poly(isopropyl crotonate) presents a compelling case as a viable alternative to traditional acrylics in specific biomedical applications, most notably in the realm of biodegradable drug delivery systems. Its potential for controlled degradation and sustained drug release offers a significant advantage over the non-biodegradable and diffusion-limited nature of polymers like PMMA.

However, it is not a universal replacement. For applications demanding high mechanical strength and rigidity, such as orthopedic implants, traditional acrylics remain the superior choice. The decision to employ PiPC should be driven by a thorough understanding of the specific requirements of the application, weighing the benefits of its biodegradability and release kinetics against the well-established performance and regulatory acceptance of traditional acrylics. Further research into the long-term biocompatibility and in vivo degradation of PiPC is essential to unlock its full potential in the clinical setting.

References

  • Title: Polyesters. Source: Ullmann's Encyclopedia of Industrial Chemistry. URL: [Link]

  • Title: Poly(methyl methacrylate). Source: Polymer Properties Database. URL: [Link]

  • Title: Biocompatibility of Polymers. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Drug release from acrylic polymer matrices. Source: International Journal of Pharmaceutics. URL: [Link]

Safety Operating Guide

Isopropyl crotonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.